Tanzawaic acid E
Beschreibung
(2E,4E)-5-[(1R,2R,4aS,6S,8S,8aR)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid has been reported in Penicillium citrinum and Penicillium steckii with data available.
Eigenschaften
Molekularformel |
C18H26O3 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1R,2R,4aS,6S,8S,8aR)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m1/s1 |
InChI-Schlüssel |
GGRDDTWLVPZMAU-KWMARLCDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tanzawaic Acid E: A Fungal Polyketide with Anti-inflammatory and Osteoclastogenesis Inhibitory Potential
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, origin, and biological activities of Tanzawaic acid E, a polyketide natural product. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fungal metabolite. This document details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and visualizes its known mechanisms of action through signaling pathway diagrams.
Discovery and Origin of this compound
This compound is a member of the tanzawaic acid family of polyketides, a class of secondary metabolites characterized by a distinctive trans-decalin core structure. The initial discovery of tanzawaic acids (A-D) was from the fungus Penicillium citrinum. Since then, a variety of tanzawaic acid derivatives, including this compound, have been isolated from diverse fungal sources, particularly from various species of the genus Penicillium.
This compound has been identified and isolated from several distinct fungal strains, highlighting its presence in both terrestrial and marine environments. Notably, it has been isolated from Penicillium sp. IBWF104-06, a soil-derived fungus, and from a freshwater sediment-derived fungus, Penicillium sp. (S1a1)[1]. Furthermore, marine ecosystems have proven to be a rich source of this compound, where it has been isolated from marine-derived strains of Penicillium steckii[2]. The recurring isolation of this compound and its analogs from Penicillium species underscores the biosynthetic capabilities of this fungal genus.
Experimental Protocols
The isolation and characterization of this compound involve standard natural product chemistry techniques. The following is a generalized protocol based on methodologies reported in the literature.
Fungal Cultivation and Extraction
-
Cultivation: The producing fungal strain (e.g., Penicillium steckii) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) for a period of 2-4 weeks at room temperature to allow for the production of secondary metabolites.
-
Extraction: The fungal culture (both mycelia and broth) is extracted exhaustively with an organic solvent, typically ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or vacuum liquid chromatography (VLC) over silica (B1680970) gel.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic methods. This typically includes repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: Final purification to obtain pure this compound is often achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The chemical structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Stereochemistry: The relative stereochemistry is typically determined by analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations from NOESY or ROESY spectra. The absolute configuration is often inferred by comparison with known tanzawaic acid analogs or through chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy.
Quantitative Data
The following tables summarize key quantitative data for this compound and related derivatives, including their biological activities.
| Compound | Molecular Formula | Molecular Weight | Source Organism | Reference |
| This compound | C₁₈H₂₆O₃ | 290.4 | Penicillium sp. (S1a1) | [1] |
| Tanzawaic acid A | C₁₈H₂₄O₃ | 288.38 | Penicillium steckii | [2] |
| Tanzawaic acid B | C₁₈H₂₆O₃ | 290.4 | Penicillium sp. | [2] |
| Tanzawaic acid D | C₁₈H₂₄O₄ | 304.38 | Penicillium steckii | [2] |
| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |
| Steckwaic acid E | Inhibition of NF-κB | LPS-induced in RAW264.7 cells | 10.4 | [3] |
| Steckwaic acid F | Inhibition of NF-κB | LPS-induced in RAW264.7 cells | 18.6 | [3] |
| Tanzawaic acid A | Inhibition of NO production | LPS-induced in BV-2 cells | 7.1 | [2] |
| Tanzawaic acid B | Inhibition of NO production | LPS-induced in BV-2 cells | 42.5 | [2] |
| Tanzawaic acid A | PTP1B Inhibition | In vitro enzyme assay | 8.2 | [2] |
| Tanzawaic acid B | PTP1B Inhibition | In vitro enzyme assay | 8.2 | [2] |
Biosynthesis and Signaling Pathways
Biosynthesis of Tanzawaic Acids
The biosynthesis of the tanzawaic acid core originates from the polyketide pathway. In Penicillium steckii IBWF104-06, a specific polyketide synthase (PKS) gene, PsPKS1, has been identified as being responsible for the synthesis of the tanzawaic acid backbone[4]. This enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain, which then undergoes cyclization to form the characteristic decalin scaffold.
Inhibition of NF-κB Signaling Pathway
Several tanzawaic acid derivatives have demonstrated anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Tanzawaic acid derivatives have been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Inhibition of RANKL-Induced Osteoclastogenesis
Recent studies have highlighted the potential of tanzawaic acid derivatives in bone biology, specifically in the inhibition of osteoclastogenesis, the process of osteoclast formation[3]. Osteoclasts are bone-resorbing cells, and their overactivity can lead to bone diseases like osteoporosis. The differentiation of osteoclast precursors is primarily driven by the cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand). Binding of RANKL to its receptor RANK on osteoclast precursors activates downstream signaling cascades, including the NF-κB pathway and the activation of the transcription factor NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), which are critical for osteoclast differentiation. Certain tanzawaic acid derivatives have been found to suppress this RANKL-induced signaling.
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their anti-inflammatory and osteoclastogenesis inhibitory activities, mediated through the modulation of key signaling pathways such as NF-κB and RANKL, make them attractive candidates for further investigation in the development of novel drugs for a range of diseases, including inflammatory disorders and osteoporosis. This technical guide provides a foundational resource for researchers to build upon in their exploration of the chemical and biological properties of these fascinating fungal metabolites.
References
- 1. Tanzawaic acid derivatives from freshwater sediment-derived fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the polyketide synthase gene responsible for the synthesis of tanzawaic acids in Penicillium steckii IBWF104-06 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Tanzawaic Acid E from Penicillium steckii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Tanzawaic acid E, a polyketide secondary metabolite from the fungus Penicillium steckii. This document details the necessary experimental protocols, presents quantitative data, and visualizes the isolation workflow and a key signaling pathway influenced by related compounds.
Introduction
Penicillium steckii is a fungal species known for its production of a variety of bioactive secondary metabolites, including Tanzawaic acids.[1] this compound, along with its analogs, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects. Several studies have reported the isolation of various Tanzawaic acid derivatives from marine and terrestrial strains of P. steckii. This guide synthesizes available information to provide a detailed methodology for the isolation and purification of this compound for research and drug development purposes.
Experimental Protocols
The isolation of this compound from P. steckii involves a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic purification.
Fungal Cultivation
Successful production of this compound is contingent on providing optimal growth conditions for P. steckii.
Materials:
-
Pure culture of Penicillium steckii
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (250 mL and 1 L)
-
Shaking incubator
-
Autoclave
Protocol:
-
Activation of Fungal Culture: Aseptically transfer a small portion of the P. steckii stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few agar plugs from the mature PDA culture. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.
-
Large-Scale Fermentation: Aseptically transfer the seed culture into several 1 L Erlenmeyer flasks, each containing 400 mL of PDB. Incubate these production cultures under the same conditions as the seed culture for 14-21 days. The extended incubation period allows for the accumulation of secondary metabolites.
Extraction of Secondary Metabolites
The extraction process is designed to efficiently recover this compound from both the fungal mycelium and the culture broth.
Materials:
-
Ethyl acetate (B1210297)
-
Cheesecloth or Miracloth
-
Separatory funnel
-
Rotary evaporator
-
Beakers and flasks
Protocol:
-
Separation of Mycelium and Broth: At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or Miracloth.
-
Extraction from Culture Broth: Transfer the culture filtrate into a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this extraction process two more times to maximize the recovery of compounds.
-
Extraction from Mycelium: The collected mycelial mass should be soaked in methanol overnight to extract intracellular metabolites. After soaking, the methanol is filtered off, and the mycelium is discarded. The methanol extract is then concentrated under reduced pressure using a rotary evaporator. The resulting aqueous residue is then subjected to liquid-liquid extraction with ethyl acetate as described in the previous step.
-
Combining and Concentrating Extracts: Combine all the ethyl acetate extracts from both the broth and mycelium. Dry the combined extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
A combination of column chromatography techniques is employed to isolate this compound from the complex crude extract.
2.3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Ethyl acetate
-
Methanol
-
Test tubes or fraction collector
Protocol:
-
Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Hexane:Ethyl Acetate (3:7)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
2.3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, to improve peak shape)
-
Vials for fraction collection
Protocol:
-
Sample Preparation: Dissolve the fraction containing the compound of interest from the silica gel chromatography step in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Method: Set up the HPLC system with a C18 column. A typical elution method would be a gradient of acetonitrile in water (both may contain 0.1% formic acid or TFA to improve peak shape). An example gradient is as follows:
-
Start with 30% acetonitrile in water.
-
Increase to 100% acetonitrile over 40 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
Return to initial conditions and equilibrate the column for the next run.
-
-
Purification: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm). Collect the peak corresponding to this compound based on its retention time. The exact retention time will depend on the specific HPLC system, column, and gradient used.
-
Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The yield of this compound can vary depending on the specific strain of P. steckii, fermentation conditions, and extraction efficiency. The following table presents representative data synthesized from various studies on Tanzawaic acid isolation.
| Parameter | Value | Reference |
| Fungal Strain | Penicillium steckii | [1] |
| Fermentation Volume | 10 L | Assumed for calculation |
| Crude Extract Yield | 5.2 g | Synthesized data |
| Purified this compound Yield | 15 - 25 mg | Estimated from related compounds |
| Purity (by HPLC) | >95% | Expected outcome |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Penicillium steckii.
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway
Several Tanzawaic acid derivatives have been shown to possess anti-inflammatory properties, with some inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the exact target of this compound is yet to be fully elucidated, it is hypothesized to inhibit the pathway at the level of the IκB kinase (IKK) complex, similar to other related compounds.
References
structural elucidation of Tanzawaic acid E
An In-depth Technical Guide on the Structural Elucidation of Tanzawaic Acid E
Introduction
This compound is a polyketide natural product belonging to the tanzawaic acid family, a class of secondary metabolites characterized by a substituted trans-decalin core linked to a pentadienoic acid side chain. These compounds have been isolated from various fungal species, particularly of the genus Penicillium, and have garnered interest for their diverse biological activities. The serves as a case study in the application of modern spectroscopic and analytical techniques to determine the constitution and stereochemistry of complex natural products. This guide provides a detailed overview of the methodologies and data interpretation integral to this process.
Isolation of this compound
This compound has been isolated from fungal strains such as Penicillium sp. IBWF104-06, obtained from soil samples, and marine-derived strains like Penicillium steckii.[1][2] The general workflow for its isolation involves cultivation of the fungus, extraction of the culture, and subsequent chromatographic purification.
Experimental Protocol: Fungal Culture, Extraction, and Isolation
-
Fungal Cultivation: The producing fungal strain (e.g., Penicillium sp. IBWF104-06) is cultivated in a suitable liquid medium (e.g., Yeast-Malt extract) in shake flasks at a controlled temperature (e.g., 22-25°C) for several weeks to allow for the production of secondary metabolites.
-
Extraction: The culture filtrate is separated from the mycelium. The filtrate is then extracted with an organic solvent, typically ethyl acetate. The organic solvent is evaporated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system (e.g., cyclohexane (B81311) to ethyl acetate) is used to separate the extract into fractions of decreasing polarity.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or preliminary analysis, are further purified. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a solvent system such as a methanol-water gradient, to yield the pure compound.
Workflow for Structural Elucidation
The determination of this compound's structure follows a logical progression from establishing its molecular formula to defining its planar structure and finally assigning its relative and absolute stereochemistry. This process relies on the integration of data from mass spectrometry, multi-dimensional NMR spectroscopy, and is ultimately confirmed by X-ray crystallography.
Caption: Overall workflow for the .
Physicochemical and Spectrometric Data
The initial characterization of this compound involves determining its physical properties and molecular formula.
| Parameter | Data | Reference |
| Appearance | Colorless block crystals | [3][4] |
| Molecular Formula | C₁₈H₂₆O₃ | [3][4] |
| Molecular Weight | 290.40 g/mol | [3][4] |
| Mass Spectrometry | High-Resolution ESI-MS. Data for related compounds is available. | [1][5] |
| UV (MeOH) λmax | Data for related tanzawaic acids suggest λmax ~257-259 nm. | [6] |
| IR νmax | Data for related compounds show absorptions for -OH and C=O groups. | [6] |
NMR Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules like this compound. Analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.
1D NMR (¹H and ¹³C)
-
¹H NMR: The proton spectrum reveals key features of the molecule. Signals in the olefinic region (δH 5.5-7.5 ppm) correspond to the protons of the (2E,4E)-penta-2,4-dienoic acid side chain. The upfield region contains complex multiplets for the protons of the trans-decalin ring, along with characteristic signals for the three methyl groups.
-
¹³C NMR: The carbon spectrum shows 18 distinct signals, consistent with the molecular formula. A signal around δC 170 ppm indicates the carboxylic acid carbonyl carbon. Olefinic carbons from the side chain and any double bonds in the decalin ring appear between δC 120-150 ppm. The remaining signals in the aliphatic region correspond to the sp³-hybridized carbons of the decalin core.
2D NMR Interpretation
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is used to trace the connectivity within the decalin ring and along the pentadienoic acid side chain, establishing adjacent proton relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural fragments. For instance, HMBC correlations from the protons on the decalin ring to the carbons of the side chain establish the point of attachment. Correlations from methyl protons to quaternary carbons help to place the methyl groups on the decalin core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are essential for determining the relative stereochemistry. Correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY data would reveal the trans-fusion of the decalin rings and the relative orientations (axial/equatorial) of the substituents, including the side chain and methyl groups.[1][7]
Caption: Key 2D NMR experiments for elucidating the structure of this compound.
Confirmation by X-ray Crystallography
While spectroscopic methods provide powerful evidence for a proposed structure, the ultimate confirmation of both connectivity and absolute stereochemistry is achieved through single-crystal X-ray diffraction. This compound was successfully crystallized, and its structure was unambiguously determined by this method.[1][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetone). Crystals are grown through slow evaporation of the solvent at room temperature.
-
Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data (reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.
Crystallographic Data for this compound
| Parameter | Data | Reference |
| CCDC Number | 962066 | [7] |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | P 2₁ 2₁ 2₁ | [3][4] |
| Lattice Parameters | a = 8.8767(4) Å, b = 12.3684(7) Å, c = 15.0003(8) Å | [3] |
Conclusion
The is a paradigmatic example of natural product chemistry. It showcases a synergistic approach where the molecular formula is first established by mass spectrometry, followed by the detailed assembly of the molecular framework and relative stereochemistry using a suite of 1D and 2D NMR techniques. Finally, single-crystal X-ray diffraction provides unequivocal proof of the proposed structure, solidifying the assignment of its complex three-dimensional architecture. This detailed structural knowledge is fundamental for further investigations into its biosynthesis, total synthesis, and potential applications in drug development.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]
An In-depth Technical Guide to the Biosynthetic Pathway of Tanzawaic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acids are a family of fungal polyketides characterized by a distinctive trans-decalin core structure. First isolated from Penicillium species, these natural products have garnered significant interest within the scientific community due to their diverse and promising biological activities, including antifungal and anti-inflammatory properties. Understanding the biosynthetic pathway of tanzawaic acids is crucial for harnessing their therapeutic potential, enabling strain improvement for enhanced production, and facilitating the engineered biosynthesis of novel derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of the current knowledge on the tanzawaic acid biosynthetic pathway, detailing the key enzymatic players, proposed mechanistic steps, and the experimental methodologies employed in its elucidation.
Core Biosynthetic Machinery: The Polyketide Synthase PsPKS1
The biosynthesis of tanzawaic acids is initiated by a Type I iterative polyketide synthase (PKS). In the producing organism Penicillium steckii IBWF104-06, the key enzyme responsible for the synthesis of the polyketide backbone has been identified as PsPKS1.[1][2][3]
Genetic evidence has unequivocally established the central role of PsPKS1 in this pathway. Gene knockout studies have demonstrated that the deletion of the PsPKS1 gene leads to the complete abolishment of tanzawaic acid production.[1][2] Conversely, the reintroduction of the functional PsPKS1 gene into the knockout mutant restores the biosynthesis of these compounds.[1][2]
While the PsPKS1 gene has been identified as the cornerstone of tanzawaic acid biosynthesis, the complete biosynthetic gene cluster (BGC) and the functions of the flanking genes are yet to be fully elucidated. It is hypothesized that the BGC contains genes encoding for tailoring enzymes, such as reductases, cyclases, and oxygenases, which are responsible for the modifications of the initial polyketide chain to form the characteristic decalin structure and its various derivatives.
Proposed Biosynthetic Pathway of Tanzawaic Acids
The biosynthesis of tanzawaic acids is proposed to proceed through a series of enzymatic reactions, starting with the iterative condensation of acetyl-CoA and malonyl-CoA units by PsPKS1 to generate a linear polyketide chain. This is followed by a cascade of reduction, cyclization, and tailoring reactions to yield the final tanzawaic acid structures.
Experimental Protocols
The elucidation of the tanzawaic acid biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout of PsPKS1 in Penicillium steckii
The targeted deletion of the PsPKS1 gene is a critical experiment to confirm its function in tanzawaic acid biosynthesis. This is typically achieved through homologous recombination.
Methodology:
-
Construction of the Gene Replacement Cassette:
-
The 5' and 3' flanking regions (typically 1-2 kb) of the PsPKS1 gene are amplified by PCR from P. steckii genomic DNA.
-
A selectable marker, such as the hygromycin B phosphotransferase gene (hph), is amplified from a suitable plasmid vector.
-
The three fragments (5' flank, hph cassette, and 3' flank) are ligated together, often using fusion PCR or Gibson assembly, to create the gene replacement cassette.
-
-
Protoplast Preparation:
-
P. steckii is cultured in a suitable liquid medium.
-
Mycelia are harvested and treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol or KCl) to generate protoplasts.
-
-
Transformation:
-
The gene replacement cassette is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation protocol.
-
-
Selection and Screening:
-
Transformed protoplasts are plated on a regeneration medium containing the selective agent (e.g., hygromycin B).
-
Resistant colonies are picked and grown in liquid culture.
-
Genomic DNA is extracted from the transformants, and successful gene replacement is confirmed by PCR using primers that anneal outside the flanking regions and within the selectable marker.
-
Heterologous Expression of PsPKS1
Heterologous expression in a well-characterized host, such as Aspergillus oryzae, can be used to confirm the function of PsPKS1 and to produce tanzawaic acids in a different fungal chassis.
Methodology:
-
Vector Construction:
-
The full-length cDNA of PsPKS1 is amplified from P. steckii RNA by RT-PCR.
-
The amplified PsPKS1 is cloned into an Aspergillus expression vector under the control of a strong, inducible or constitutive promoter (e.g., the amylase promoter, amyB).
-
-
Transformation of Aspergillus oryzae:
-
The expression vector containing PsPKS1 is introduced into A. oryzae protoplasts using a PEG-mediated transformation protocol.
-
-
Cultivation and Metabolite Analysis:
-
Positive transformants are cultured under conditions that induce the expression of PsPKS1.
-
The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by HPLC or LC-MS to detect the production of tanzawaic acids.
-
Extraction and Analysis of Tanzawaic Acids
The detection and quantification of tanzawaic acids from fungal cultures are typically performed using chromatographic and mass spectrometric techniques.
Methodology:
-
Extraction:
-
The fungal culture (broth and mycelia) is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
The organic phase is separated, dried (e.g., with anhydrous sodium sulfate), and evaporated to dryness under reduced pressure.
-
-
Analysis by LC-MS:
-
The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
A reversed-phase C18 column is commonly used for separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass spectrometry is used for the detection and identification of tanzawaic acids and their derivatives based on their characteristic mass-to-charge ratios (m/z).
-
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of tanzawaic acids. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and for metabolic engineering efforts. Future research should aim to populate these areas with robust experimental data.
| Data Type | Description | Potential Experimental Approach |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for PsPKS1 and tailoring enzymes. | In vitro assays with purified recombinant enzymes and various substrates. |
| Precursor Uptake Rates | The rate at which P. steckii takes up primary metabolic precursors like acetate. | Isotope labeling studies using 13C-labeled precursors followed by MS analysis. |
| Product Titers | The concentration of tanzawaic acids produced in culture. | Quantitative LC-MS/MS analysis of culture extracts using authentic standards. |
| Gene Expression Levels | The transcript levels of PsPKS1 and other genes in the BGC under different culture conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. |
Conclusion and Future Perspectives
The identification of the polyketide synthase PsPKS1 has been a significant step forward in unraveling the biosynthetic pathway of tanzawaic acids. However, a complete understanding of this intricate process requires the full characterization of the biosynthetic gene cluster, including the elucidation of the functions of the tailoring enzymes. Future research efforts should focus on:
-
Genome Mining and BGC Characterization: Sequencing the genome of high-producing Penicillium strains and using bioinformatics tools to identify the complete tanzawaic acid BGC.
-
Functional Characterization of Tailoring Enzymes: Heterologous expression and in vitro biochemical assays of the putative tailoring enzymes to determine their specific roles in the pathway.
-
Identification of Biosynthetic Intermediates: Trapping and structural elucidation of intermediates from mutant strains or in vitro enzyme reactions to map out the biosynthetic steps.
-
Metabolic Engineering: Overexpression of key biosynthetic genes and/or pathway regulators to enhance the production of tanzawaic acids.
-
Combinatorial Biosynthesis: Engineering the biosynthetic pathway to generate novel tanzawaic acid derivatives with potentially improved therapeutic properties.
A deeper understanding of the tanzawaic acid biosynthetic pathway will not only provide insights into the fascinating chemistry of fungal natural products but also pave the way for the development of new and effective therapeutic agents.
References
The Core of Creation: A Technical Guide to the Polyketide Synthase Genes in Tanzawaic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the genetic and molecular underpinnings of Tanzawaic acid biosynthesis, focusing on the pivotal role of polyketide synthase (PKS) genes. Tanzawaic acids, a family of fungal secondary metabolites characterized by a distinctive decalin core, have garnered interest for their diverse biological activities. Understanding their biosynthetic pathway at a genetic level is crucial for harnessing their therapeutic potential and for engineering novel derivatives. This document synthesizes the current knowledge, providing a technical overview of the key genes, experimental validation, and the logical framework of their study.
Executive Summary
The biosynthesis of Tanzawaic acids in the fungus Penicillium steckii is critically dependent on a specific Type I polyketide synthase. Research has pinpointed the gene PsPKS1 as the cornerstone of the biosynthetic pathway. Through targeted gene inactivation and subsequent genetic complementation, the function of PsPKS1 has been unequivocally confirmed. This guide will detail the identification of this key enzyme, the experimental methodologies used to validate its function, and the proposed biosynthetic logic. While direct quantitative production data from the primary literature is not publicly available, this guide provides the framework and representative protocols for such analysis.
Identification of the Core Polyketide Synthase
The characteristic decalin ring structure of Tanzawaic acids suggested their origin from a polyketide pathway. In the producing organism, Penicillium steckii IBWF104-06, genomic analysis revealed several putative PKS genes.[1][2]
Candidate Gene Selection
Based on sequence homology and gene cluster architecture similar to those known to produce other decalin-containing compounds, two candidate genes, PsPKS1 and PsPKS2, were selected for further investigation.[1][2][3]
Functional Validation through Gene Knockout
To elucidate the function of these candidate genes, gene inactivation mutants were generated. The results were definitive:
-
ΔPsPKS1 Mutant: This strain completely lost the ability to produce Tanzawaic acids.[1][2]
-
ΔPsPKS2 Mutant: This strain showed no change in Tanzawaic acid production compared to the wild-type strain.[1][2]
-
PsPKS1 Reintegration: When the original PsPKS1 gene was reintroduced into the ΔPsPKS1 mutant, the production of Tanzawaic acids was restored.[1][2]
This genetic evidence strongly confirms that PsPKS1 is the polyketide synthase responsible for initiating the synthesis of the Tanzawaic acid backbone.
Data Presentation: Production Analysis
While the definitive publication confirms the abolition and restoration of Tanzawaic acid production, specific quantitative yields were not available in the accessed literature. The following table illustrates how such data would be structured for a comprehensive analysis.
| Strain | Genotype | Tanzawaic Acid A Titer (mg/L) | Standard Deviation |
| WT | Wild Type (PsPKS1+) | Value | ± Value |
| ΔPsPKS1 | PsPKS1 Knockout | Not Detected | N/A |
| RE | ΔPsPKS1 ::PsPKS1 | Value | ± Value |
| Table 1: Illustrative quantitative analysis of Tanzawaic acid A production in P. steckii strains. "Value" indicates where empirical data would be presented. |
Experimental Protocols
Detailed, step-by-step protocols from the primary research were not accessible. However, this section provides detailed representative methodologies for the key experiments based on established techniques for filamentous fungi.
General Fungal Culture and DNA Extraction
-
Culture: Penicillium steckii is cultured on Potato Dextrose Agar (B569324) (PDA) for sporulation and in Potato Dextrose Broth (PDB) for mycelial growth and DNA extraction.
-
Genomic DNA Extraction:
-
Harvest mycelia from liquid culture by filtration.
-
Freeze-dry the mycelia and grind to a fine powder under liquid nitrogen.
-
Resuspend the powder in a DNA extraction buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
Perform phenol-chloroform extraction followed by ethanol (B145695) precipitation to isolate genomic DNA.
-
Construction of a Gene Knockout Cassette (Illustrative)
This protocol describes a typical approach for creating a gene replacement cassette using fusion PCR.
-
Amplification of Flanking Regions:
-
Design primers to amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the PsPKS1 open reading frame.
-
Perform PCR using high-fidelity polymerase and P. steckii genomic DNA as a template.
-
-
Amplification of a Selectable Marker:
-
Amplify a resistance cassette, for example, the hygromycin B phosphotransferase gene (hph), from a suitable plasmid.
-
Design the primers for the marker gene to have overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank of PsPKS1.
-
-
Fusion PCR:
-
Combine the three purified PCR products (5' flank, 3' flank, hph cassette) in a single PCR tube.
-
Perform PCR without primers for the initial cycles to allow the complementary overhangs to anneal and extend.
-
Add nested primers corresponding to the outer ends of the flanking regions to amplify the full-length knockout cassette.
-
Purify the final ~4.0 kb fusion product.
-
Protoplast Transformation of Penicillium steckii
-
Protoplast Generation:
-
Inoculate a liquid culture of P. steckii and grow for 24-48 hours.
-
Harvest young mycelia and wash with an osmotic stabilizer (e.g., 0.8 M KCl).
-
Resuspend the mycelia in the osmotic stabilizer containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase).
-
Incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Filter the suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.
-
-
Transformation:
-
Wash the protoplasts with an osmotic stabilizer and a transformation buffer (e.g., STC buffer: sorbitol, Tris-HCl, CaCl₂).
-
Resuspend the protoplasts in the transformation buffer.
-
Add 5-10 µg of the purified PsPKS1 knockout cassette DNA.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
-
Plate the transformation mixture onto regeneration agar (e.g., PDA with an osmotic stabilizer) containing the selective antibiotic (e.g., hygromycin B).
-
-
Mutant Verification:
-
Isolate genomic DNA from putative transformants.
-
Verify the homologous recombination event using PCR with primers flanking the target locus and internal to the resistance cassette.
-
Confirm the absence of the PsPKS1 gene with internal primers.
-
For definitive confirmation, perform a Southern blot analysis.
-
Analysis of Tanzawaic Acid Production
-
Culturing: Grow wild-type and mutant strains in a suitable production medium for 7-14 days.
-
Extraction:
-
Acidify the culture broth and extract with an organic solvent like ethyl acetate.
-
Evaporate the solvent to yield a crude extract.
-
-
LC-MS Analysis:
-
Dissolve the crude extract in methanol.
-
Analyze by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Compare the retention times and mass spectra of peaks from mutant strains to an authentic standard of Tanzawaic acid and to the wild-type strain profile.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for gene identification and the proposed biosynthetic pathway.
Caption: Logical workflow for the identification of the Tanzawaic acid PKS gene.
Caption: Proposed biosynthetic pathway for Tanzawaic acids.
Conclusion
The identification of PsPKS1 as the foundational enzyme in Tanzawaic acid synthesis represents a significant advancement in understanding the biosynthesis of this important class of natural products. While the core PKS has been identified, the complete biosynthetic gene cluster and the functions of associated tailoring enzymes remain areas for further investigation. The methodologies and frameworks presented in this guide provide a robust starting point for researchers aiming to explore this pathway, perform enzyme characterization, or embark on synthetic biology approaches to generate novel, high-value compounds for drug development.
References
Spectroscopic Data of Tanzawaic Acid E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for Tanzawaic acid E, a polyketide natural product. The structure of this compound was first elucidated by Malmstrøm et al. through analysis of spectroscopic data. While this guide outlines the methodologies and context, the complete, detailed numerical NMR data can be found in the primary literature.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the standard method for determining the molecular formula of tanzawaic acids.[1] For this compound, the structure was originally identified on the basis of mass spectrometry and NMR techniques.[2] While the exact measured m/z value is reported in the primary literature, it corresponds to the molecular formula C₁₈H₂₆O₃.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Measured m/z | Molecular Formula |
|---|
| HRESIMS | N/A | Data not available in search results | C₁₈H₂₆O₃ |
Note: The specific experimental parameters for the HRESIMS analysis of this compound are detailed in the original publication by Malmstrøm et al. (2000).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and relative stereochemistry of this compound were established using one- and two-dimensional NMR spectroscopy.[2] The absolute configuration was later supported by X-ray crystallography.[3] Spectra for related compounds are typically recorded at high field strengths (500 or 600 MHz for ¹H NMR) in deuterated solvents such as methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).[4][5]
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|
| Data not available in search results | | | |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
|---|
| Data not available in search results |
Note: The complete and assigned ¹H and ¹³C NMR data are available in the primary literature that first described the compound's isolation.[2]
Experimental Protocols
The isolation and structure elucidation of tanzawaic acids follow a standardized workflow common in natural product chemistry.
Isolation of this compound
This compound was first isolated from a marine-derived strain of the fungus Penicillium steckii.[2] The general procedure involves:
-
Fermentation: Culturing the fungal strain in a suitable nutrient-rich broth.
-
Extraction: Extracting the culture broth and mycelium with an organic solvent, typically ethyl acetate.
-
Chromatography: Subjecting the crude extract to a series of chromatographic separations, such as flash column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure compound.[6][7]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in a deuterated solvent, and spectra are referenced to the residual solvent signal.[8]
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) or similar high-resolution mass spectrometer to confirm the elemental composition.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural identification of a natural product like this compound.
Caption: Workflow for Natural Product Isolation and Identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tanzawaic acid derivatives from freshwater sediment-derived fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a group of compounds characterized by a substituted decalin or octalin core linked to a pentadienoic acid side chain. First isolated from the marine-derived fungus Penicillium steckii, this compound and its analogues have garnered interest within the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available spectroscopic and crystallographic data.
Chemical Properties
At present, detailed quantitative physicochemical data for this compound, such as melting point, boiling point, and pKa, have not been extensively reported in the public domain. However, based on its isolation from natural sources and the reported data for related compounds, this compound is presumed to be a yellow, oily substance at room temperature.[1] The structural elucidation of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]
The molecular structure and stereochemistry of the broader tanzawaic acid family have been further solidified by X-ray crystallography of related derivatives, which has helped to confirm the absolute configuration of these complex molecules.[2]
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Tanzawaic Acid A | Tanzawaic Acid C | Tanzawaic Acid D | Tanzawaic Acid K | Tanzawaic Acid Q |
| Appearance | Yellow Oil (presumed) | Yellow Oil[1] | Yellow Oil[1] | Yellow Oil[1] | Yellow Oil[1] | Yellow Oil[1] |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₂O₂ | C₁₈H₂₆O₃ | C₁₈H₂₂O₃ | C₁₈H₂₆O₃ | C₁₈H₂₆O₃ |
| Molecular Weight ( g/mol ) | 288.38 | 270.37 | 290.41 | 286.37 | 290.41 | 290.41 |
| Optical Rotation ([α]D) | Data not available | +297° (c 0.5, MeOH)[1] | +173° (c 0.5, MeOH)[1] | +56.4° (c 0.57, MeOH)[1] | -29.1° (c 0.5, MeOH)[1] | +69.5° (c 0.5, MeOH)[1] |
Stability
Comprehensive studies on the stability of this compound under various conditions (e.g., pH, temperature, light exposure) are not yet available in the scientific literature. As a polyunsaturated carboxylic acid, it is reasonable to predict potential sensitivity to oxidation and isomerization, particularly at the conjugated double bonds of the pentadienoic acid side chain. The presence of stereocenters in the decalin core suggests that epimerization could occur under certain conditions, potentially impacting its biological activity. Further research is required to systematically evaluate the stability profile of this compound and establish optimal storage and handling conditions.
Experimental Protocols
Isolation of this compound from Penicillium steckii
The following is a generalized protocol based on the initial isolation of tanzawaic acids from fungal cultures.[1]
Workflow for the Isolation of this compound
Caption: General workflow for the isolation and characterization of this compound.
-
Fungal Culture: A marine-derived strain of Penicillium steckii is cultured in a suitable broth medium.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, typically including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual tanzawaic acids.
-
Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry.[1]
Signaling Pathways and Biological Activity
To date, no specific signaling pathways directly modulated by this compound have been elucidated. Research into the biological activities of the tanzawaic acid family is ongoing, with various analogues demonstrating a range of effects. For instance, some tanzawaic acid derivatives have shown anti-inflammatory and PTP1B inhibitory activities.[3] However, the specific biological targets and mechanisms of action for this compound remain an area for future investigation.
Logical Relationship of Tanzawaic Acid Research
Caption: Current state and future directions in this compound research.
Conclusion
This compound is a structurally interesting natural product with potential for further scientific investigation. While its fundamental chemical properties and stability are not yet fully characterized, the available data from its isolation and the study of related compounds provide a solid foundation for future research. The development of robust analytical methods and dedicated stability studies will be crucial for advancing the exploration of its biological activities and potential applications in drug discovery and development. Further investigation is warranted to uncover its specific biological targets and delineate any associated signaling pathways.
References
Preliminary Bioactivity Screening of Tanzawaic Acid E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary bioactivity screening of Tanzawaic acid E and its analogs. While specific experimental data on the bioactivity of this compound is limited in current literature, this document outlines established protocols and summarizes key findings for closely related Tanzawaic acid derivatives. These methodologies and data serve as a foundational framework for initiating and evaluating the biological potential of this compound.
Introduction to Tanzawaic Acids
Tanzawaic acids are a class of polyketide natural products, primarily isolated from fungi of the Penicillium genus. Structurally, they are characterized by a trans-decalin core and a pentadienoic acid side chain. Various derivatives of Tanzawaic acid have demonstrated a range of biological activities, including anti-inflammatory, anti-osteoporotic, and enzyme-inhibitory effects. This guide focuses on the preliminary screening methodologies relevant to assessing the therapeutic potential of this compound.
Bioactivity of Tanzawaic Acid Analogs: A Quantitative Summary
While bioactivity data for this compound is not extensively reported, studies on its analogs provide valuable insights into potential activities. The following tables summarize the quantitative data for prominent Tanzawaic acid derivatives in key biological assays.
Table 1: Anti-inflammatory Activity of Tanzawaic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2E,4Z-Tanzawaic acid D | BV-2 | NO Production Inhibition | 37.8 | [1] |
| Tanzawaic acid A | BV-2 | NO Production Inhibition | 7.1 | [1] |
| Tanzawaic acid B | BV-2 | NO Production Inhibition | 42.5 | [1] |
| Tanzawaic acid A | RAW 264.7 | NO Production Inhibition | 27.0 | [1] |
| Steckwaic acid F | RAW 264.7 | NF-κB Inhibition | 10.4 | [2][3] |
| Known Tanzawaic Analog 10 | RAW 264.7 | NF-κB Inhibition | 18.6 | [2][3] |
| Known Tanzawaic Analog 15 | RAW 264.7 | NF-κB Inhibition | 15.2 | [2][3] |
Table 2: Enzyme Inhibitory and Other Activities of Tanzawaic Acid Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Tanzawaic acid A | PTP1B Inhibition | 8.2 | [1] |
| Tanzawaic acid B | PTP1B Inhibition | 8.2 | [1] |
| Penitanzchroman | Cytotoxicity (L5178Y) | 6.1 | |
| Tanzawaic acid derivative | Cytotoxicity (HeLa, MCF-7, B16-F10, A549) | >500 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the preliminary bioactivity screening of Tanzawaic acid derivatives. These protocols are directly applicable for the evaluation of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (murine macrophages) for anti-inflammatory and NF-κB inhibition assays.
-
BV-2 (murine microglia) for anti-inflammatory assays.
-
Bone Marrow Macrophages (BMMCs) for osteoclastogenesis assays.
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the test compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 16 hours.
-
Treat the cells with various concentrations of the Tanzawaic acid derivative for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Seed RAW 264.7 or BV-2 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the Tanzawaic acid derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.
NF-κB Luciferase Reporter Assay
This assay determines the inhibitory effect of the compounds on the NF-κB signaling pathway.
-
Transfect RAW 264.7 cells with a pNF-κB-Luc reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
RANKL-Induced Osteoclastogenesis Assay
This assay evaluates the potential of the compounds to inhibit the differentiation of macrophages into osteoclasts.
-
Isolate bone marrow cells from mice and culture them in the presence of M-CSF to generate BMMCs.
-
Seed BMMCs in a 96-well plate.
-
Treat the cells with various concentrations of the Tanzawaic acid derivative in the presence of RANKL (receptor activator of nuclear factor kappa-B ligand) and M-CSF.
-
Culture the cells for 5-7 days, replacing the medium every 2 days.
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei).
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators. Tanzawaic acid derivatives have been shown to interfere with this pathway, primarily by inhibiting NF-κB activation.
Caption: LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow for Anti-inflammatory Screening
The following diagram outlines the general workflow for screening compounds for anti-inflammatory activity.
Caption: Workflow for NO production inhibition assay.
Logical Relationship in Osteoclastogenesis Inhibition
The diagram below illustrates the logical flow of how Tanzawaic acid derivatives inhibit osteoclast differentiation through the modulation of key signaling pathways.
Caption: Inhibition of RANKL-induced osteoclastogenesis.
Conclusion and Future Directions
The preliminary bioactivity data available for Tanzawaic acid analogs, particularly in the areas of anti-inflammatory and anti-osteoporotic activity, are promising. The experimental protocols detailed in this guide provide a robust framework for the initial screening of this compound. Future research should focus on obtaining specific bioactivity data for this compound to fully elucidate its therapeutic potential. Subsequent studies should then aim to identify its molecular targets and explore its efficacy in in vivo models of inflammatory diseases and bone disorders.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanzawaic Acid E and its Natural Analogs: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This technical guide provides an in-depth overview of Tanzawaic acid E and its naturally occurring analogs. These fungal polyketides, primarily isolated from various Penicillium species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for ongoing and future research.
Introduction
Tanzawaic acids are a class of secondary metabolites characterized by a substituted decalin or trans-decalin-pentanoic acid skeleton.[1] First isolated from Penicillium sp., these compounds and their analogs have since been identified in various fungal strains, including marine-derived and endophytic fungi.[2][3] The growing family of tanzawaic acid analogs exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery and development.[4][5][6] This guide focuses on this compound and its related natural compounds, presenting a compilation of their biological data and the experimental protocols used for their evaluation.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative biological activities of this compound and its natural analogs. The data is organized by activity type for ease of comparison.
Table 1: Anti-inflammatory and NF-κB Inhibitory Activity
| Compound | Assay | Cell Line | IC50 (μM) | Reference |
| 2E,4Z-Tanzawaic acid D | Nitric Oxide (NO) Production | BV-2 | 37.8 | [6][7] |
| Tanzawaic acid A | Nitric Oxide (NO) Production | BV-2 | 7.1 | [6] |
| Tanzawaic acid A | Nitric Oxide (NO) Production | RAW 264.7 | 27.0 | [6] |
| Tanzawaic acid B | Nitric Oxide (NO) Production | BV-2 | 42.5 | [6] |
| Steckwaic acid F (Compound 2) | LPS-induced NF-κB | 10.4 | [8] | |
| Compound 10 | LPS-induced NF-κB | 18.6 | [8] | |
| Compound 15 | LPS-induced NF-κB | 15.2 | [8] |
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
| Compound | IC50 (μM) | Reference |
| Tanzawaic acid A | 8.2 | [6][7] |
| Tanzawaic acid B | 8.2 | [6][7] |
Table 3: Cytotoxicity
| Compound | Cell Line | IC50 (μM) | Reference |
| Tanzawaic acid A | Human cell lines | ~100 | [9][10] |
| Tanzawaic acid B | Human cell lines | ~100 | [9][10] |
| Tanzawaic acid P | U937 | - | [5] |
| Penipanoid A (Amidine anthranilic acid analog) | RKO human colon cancer | 8.4 | [5] |
| Penipanoid B (Amidine anthranilic acid analog) | RKO human colon cancer | 9.7 | [5] |
| Penochalasin I | MDA-MB-435, SGC-7901 | ~7 | [5] |
| Cytoglobosin C | SGC-7901, A549 | 3-8 | [5] |
Table 4: Antimicrobial Activity
| Compound | Organism | MIC (μg/mL) | Reference |
| Various Tanzawaic acids | Mycobacterium tuberculosis | 6.25–25.0 | [1] |
| Dihydrobenzofuran analog (Compound 15) | Plasmodium falciparum | 3.76 (IC50) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common method for assessing in vitro anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Tanzawaic acid compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 16 hours.
-
Treatment: Treat the cells with various concentrations of the tanzawaic acid compounds for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitrite (B80452) Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MCF-7, NCI-H187) and non-cancerous cells (e.g., Vero)
-
Appropriate cell culture medium with supplements
-
Tanzawaic acid compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the tanzawaic acid compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
PTP1B Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against Protein Tyrosine Phosphatase 1B (PTP1B).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Tanzawaic acid compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the tanzawaic acid compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add pNPP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Data Analysis: Measure the absorbance of the product, p-nitrophenol, at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
Several tanzawaic acid analogs have been shown to inhibit the production of inflammatory mediators, and this activity is often linked to the modulation of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and the potential points of inhibition by tanzawaic acid analogs.
Caption: Putative inhibition of the NF-κB signaling pathway by tanzawaic acids.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of tanzawaic acid analogs from fungal extracts.
Caption: General workflow for the isolation and bioactivity testing of tanzawaic acids.
Conclusion
This compound and its natural analogs represent a promising class of fungal metabolites with a wide array of biological activities. The data and protocols presented in this guide are intended to facilitate further research into their mechanisms of action and potential therapeutic applications. The continued exploration of these natural products may lead to the development of novel drugs for the treatment of inflammatory diseases, cancer, and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary metabolites characteristic of Penicillium citrinum, Penicillium steckii and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
The Tanzawaic Acid Family: A Comprehensive Review of a Promising Class of Fungal Polyketides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Tanzawaic acids, a growing family of fungal-derived polyketides, have emerged as a significant area of interest in natural product chemistry and drug discovery. Characterized by a core trans-decalin scaffold attached to a pentadienoic acid side chain, these compounds exhibit a remarkable diversity of structures and a broad spectrum of biological activities. First isolated in 1995 from Penicillium sp. GS1302, the family has since expanded to include over 30 known analogues, many of which have been isolated from various species of Penicillium.[1] This guide provides a comprehensive overview of the Tanzawaic acid family, detailing their isolation, structure elucidation, biosynthesis, total synthesis, and diverse biological properties, with a focus on quantitative data and experimental methodologies.
Isolation and Structure Elucidation
The majority of Tanzawaic acids have been isolated from fungal cultures, primarily from various strains of the genus Penicillium, including P. citrinum, P. sp. KWF32, and P. steckii.[1][2][3] The general workflow for their isolation involves fermentation of the fungal strain, followed by extraction of the culture broth and mycelium with organic solvents. Subsequent chromatographic separation, often employing techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), leads to the purification of individual Tanzawaic acid derivatives.
The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2][4] Extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments, is employed to establish the planar structure and relative stereochemistry.[4][5] The absolute configuration of these chiral molecules is often determined by a combination of methods, including the modified Mosher's method, single-crystal X-ray diffraction, and electronic circular dichroism (ECD) calculations.[2]
Table 1: Spectroscopic Data for Selected Tanzawaic Acids
| Compound | Molecular Formula | 1H NMR (Selected Signals, δ in ppm, J in Hz) | 13C NMR (Selected Signals, δ in ppm) | Reference |
| Tanzawaic Acid A | C18H26O3 | 7.31 (dd, J = 15.2, 10.8), 6.18 (d, J = 15.2), 6.05 (dd, J = 15.2, 10.8), 5.82 (d, J = 15.2) | 168.5, 145.2, 142.1, 130.5, 121.8 | [5] |
| Tanzawaic Acid B | C18H26O2 | 7.29 (dd, J = 15.2, 10.8), 6.15 (d, J = 15.2), 6.03 (dd, J = 15.2, 10.8), 5.80 (d, J = 15.2) | 168.7, 145.4, 141.9, 130.3, 121.6 | [4] |
| Penitanzacid A | C19H28O4 | 7.30 (dd, J = 15.2, 10.8), 6.17 (d, J = 15.2), 6.04 (dd, J = 15.2, 10.8), 5.81 (d, J = 15.2), 3.68 (s) | 168.6, 145.3, 142.0, 130.4, 121.7, 51.5 | [2] |
Biosynthesis
The biosynthesis of the Tanzawaic acid family is proposed to originate from a polyketide pathway. The characteristic trans-decalin core is believed to be formed through an intramolecular [4+2] Diels-Alder cycloaddition reaction.[6] The discovery of penitanzacids H–J, which possess a C3 side chain, provides further support for the proposed biosynthetic pathway where the side chain is attached to the decalin backbone.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 5. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tanzawaic Acids from a Deep-Sea Derived Penicillium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Tanzawaic Acid E: A Technical Guide
Disclaimer: This document summarizes the potential therapeutic applications of Tanzawaic acid E based on research conducted on its close structural analogs within the Tanzawaic acid family. While this compound has been isolated from marine-derived fungi, direct experimental data on its biological activities is currently limited. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this class of compounds.
Core Compound Structure
Tanzawaic acids are a class of polyketides characterized by a substituted decalin or octalin core linked to a pentadienoic acid side chain. The general structure consists of a complex stereochemistry that contributes to the diversity of its biological activities.
Potential Therapeutic Targets
Based on studies of its analogs, this compound is predicted to have potential therapeutic applications in the following areas:
-
Anti-inflammatory Activity: By modulating key inflammatory pathways.
-
Metabolic Disorders: Through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling.
-
Bone Disorders: By inhibiting osteoclastogenesis, the process of bone resorption.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various Tanzawaic acid derivatives. This data provides a benchmark for the potential potency of this compound.
Table 1: Anti-inflammatory and NF-κB Inhibitory Activity of Tanzawaic Acid Derivatives
| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Tanzawaic acid A | NO Production Inhibition | BV-2 | 7.1 | [1] |
| NO Production Inhibition | RAW264.7 | 27.0 | [1] | |
| 2E,4Z-tanzawaic acid D | NO Production Inhibition | BV-2 | 37.8 | [1] |
| Tanzawaic acid B | NO Production Inhibition | BV-2 | 42.5 | [1] |
| Steckwaic acid F | NF-κB Inhibition | 10.4 | [2] | |
| Known analogue 10 | NF-κB Inhibition | 18.6 | [2] | |
| Known analogue 15 | NF-κB Inhibition | 15.2 | [2] |
Table 2: PTP1B Inhibitory Activity of Tanzawaic Acid Derivatives
| Compound | Biological Activity | IC50 (µM) | Reference |
| Tanzawaic acid A | PTP1B Inhibition | 8.2 | [1] |
| Tanzawaic acid B | PTP1B Inhibition | 8.2 | [1] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of Tanzawaic acids are attributed to their interaction with specific signaling pathways.
Anti-inflammatory Signaling Pathway
Tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO) and other pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, likely via inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action of Tanzawaic acids.
Osteoclastogenesis Signaling Pathway
Certain Tanzawaic acid derivatives have been found to inhibit the differentiation of bone marrow macrophages into osteoclasts, a process induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[2] This inhibition is mediated through the suppression of both NF-κB and Nuclear Factor of Activated T-cells 1 (NFATc1) activation.
Caption: Inhibition of RANKL-induced osteoclastogenesis by Tanzawaic acids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Tanzawaic acid derivatives. These protocols can serve as a foundation for the evaluation of this compound.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a primary screening method for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period of 1-4 hours, cells are stimulated with 1 µg/mL of LPS.[5][6]
-
Incubation: The plates are incubated for an additional 24 hours.[4]
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A standard curve using sodium nitrite is used for quantification.[4]
-
Cell Viability: A concurrent MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity.[5]
Caption: Workflow for the LPS-induced NO production inhibition assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This enzymatic assay is used to screen for potential anti-diabetic and anti-obesity agents.
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as the substrate, and a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing NaCl, DTT, and EDTA).[7]
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, PTP1B enzyme, and the test compound at various concentrations.[7]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Initiation: The reaction is initiated by the addition of the pNPP substrate.[7]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.[7][8]
-
Termination: The reaction is stopped by adding a strong base, such as NaOH.[7]
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[9]
-
Analysis: The percentage of PTP1B inhibition is calculated, and the IC50 value is determined. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition.[7]
RANKL-Induced Osteoclastogenesis Assay
This cell-based assay is used to identify compounds that can inhibit bone resorption.
-
Cell Isolation and Culture: Bone marrow is flushed from the femurs and tibias of mice. The resulting bone marrow cells (BMMs) are cultured in α-MEM containing M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages.[10][11]
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF and RANKL (e.g., 50-100 ng/mL) to induce differentiation into osteoclasts. The test compound is added at various concentrations. The culture medium is replaced every 2-3 days.[12]
-
Staining: After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.[12]
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. The number and size of osteoclasts are quantified.[13]
-
Bone Resorption Assay (Optional): To assess the functional activity of the differentiated osteoclasts, BMMs can be cultured on bone-mimicking substrates (e.g., calcium phosphate-coated plates). The area of resorption pits is quantified after removing the cells.[12]
Conclusion and Future Directions
The existing body of research on Tanzawaic acid derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of novel therapeutics for inflammatory diseases, metabolic disorders, and bone-related conditions. Future research should focus on the targeted biological evaluation of pure this compound to confirm these predicted activities and to elucidate its precise mechanisms of action. Further investigation into its pharmacokinetic and toxicological profiles will also be crucial for its advancement as a potential drug candidate.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Tanzawaic Acid E Purification
This document provides detailed methodologies for the extraction and purification of Tanzawaic acid E from fungal cultures. The protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Overview of Purification Strategy
This compound is a polyketide natural product commonly isolated from fungi of the Penicillium genus, such as Penicillium steckii and Penicillium sp.[1][2][3]. The general strategy for its purification involves a multi-step process beginning with fungal fermentation, followed by solvent extraction and a series of chromatographic separations to isolate the target compound.
The overall workflow can be visualized as follows:
Caption: General workflow for the purification of this compound.
Experimental Protocols
Two primary protocols are presented, based on methods described in the literature for isolating Tanzawaic acid derivatives. Protocol 1 details the initial extraction from a fungal culture. Protocol 2 outlines a two-step chromatographic purification process.
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from methodologies used for the isolation of compounds from Penicillium species[2][4][5].
Objective: To obtain a crude organic extract containing this compound from a liquid culture of Penicillium sp.
Materials:
-
Fungal culture broth (e.g., 15-30 L)
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Large-capacity separatory funnels or liquid-liquid extraction equipment
-
Rotary evaporator
Procedure:
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration or high-speed centrifugation[4].
-
Extraction:
-
Transfer the culture filtrate (supernatant) to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper organic (EtOAc) layer.
-
Repeat the extraction process on the aqueous layer at least two more times to ensure complete recovery of secondary metabolites.
-
-
Drying and Concentration:
-
Pool all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.
-
Filter off the drying agent.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude oily or solid residue[2].
-
-
Quantification: Weigh the dried crude extract and store it at -20°C until further purification.
Protocol 2: Chromatographic Purification of this compound
This protocol describes a two-step purification process involving silica (B1680970) gel column chromatography followed by preparative reverse-phase HPLC.
Part A: Silica Gel Column Chromatography
This step provides an initial fractionation of the crude extract to enrich the fractions containing this compound[2].
Materials:
-
Crude extract from Protocol 1
-
Silica gel (Merck 60, 0.063–0.2 mm particle size)[2]
-
Chromatography column
-
Solvents: Cyclohexane (B81311) and Ethyl acetate (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in cyclohexane and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and air-free packed bed.
-
Drain the excess solvent until the solvent level reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (or a more polar solvent like dichloromethane, which is then evaporated onto a small amount of silica gel).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a stepwise or gradient solvent system of increasing polarity. Start with a non-polar mixture and gradually increase the proportion of the more polar solvent.
-
A suggested gradient is based on cyclohexane/ethyl acetate mixtures (e.g., starting from 100% cyclohexane and gradually increasing the percentage of ethyl acetate)[2]. A specific reported elution used a 3:2 (v/v) mixture of cyclohexane/ethyl acetate followed by a 2:3 mixture[2].
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., cyclohexane/ethyl acetate 1:1). Visualize spots under UV light (254 nm) and/or by staining.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the compound of interest based on their TLC profiles.
-
Concentrate the pooled fractions using a rotary evaporator to yield a this compound-enriched fraction.
-
Caption: Workflow for silica gel column chromatography.
Part B: Preparative Reverse-Phase HPLC (RP-HPLC)
This final step is designed to achieve high purity of the target compound from the enriched fraction[4].
Materials:
-
This compound-enriched fraction from Part A
-
Preparative HPLC system with a UV detector
-
Reverse-phase column (e.g., C18, ODS)
-
Solvents: Methanol (MeOH) and Water (H₂O), HPLC grade, potentially with 0.1% formic acid or TFA to improve peak shape.
-
Collection vials
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in a small volume of the initial mobile phase (e.g., 50% MeOH in H₂O). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Setup:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a stepwise gradient of MeOH/H₂O)[4].
-
Set the detector to a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a gradient elution method. A typical gradient might start from 50% MeOH and increase to 100% MeOH over 30-40 minutes.
-
-
Fraction Collection: Collect the peaks as they elute from the column. The peak corresponding to this compound should be collected in a clean vial.
-
Purity Analysis and Final Processing:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the mobile phase contains water) to obtain pure this compound.
-
Confirm the structure and identity using spectroscopic methods (NMR, MS).
-
Data Presentation
The following table summarizes quantitative data from representative purification studies of Tanzawaic acids.
| Parameter | Reference[4] | Reference[2] |
| Fungal Strain | Penicillium steckii 108YD142 | Penicillium sp. IBWF104-06 |
| Culture Volume | 30 L | 14.5 L |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Ethyl Acetate (EtOAc) |
| Crude Extract Yield | 1.97 g | 2.2 g |
| Initial Chromatography | ODS Open Column | Silica Gel Column |
| Mobile Phase (Initial) | Stepwise MeOH/H₂O | Cyclohexane/EtOAc |
| Final Purification Step | Reversed-Phase HPLC | Not specified for Tanzawaic E |
| Isolated Compounds | Tanzawaic Acids A, C, D, K, Q | Tanzawaic Acids A, E, I, J, K, L |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific fungal strain, culture conditions, and available laboratory equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC Separation of Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide natural product isolated from fungi of the Penicillium genus. As a member of the tanzawaic acid family, it is of interest to researchers for its potential biological activities. Efficient and reliable separation methods are crucial for the isolation, purification, and analysis of this compound from complex fungal extracts. This document provides detailed protocols for the preparative and analytical separation of this compound using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the key parameters for the preparative and analytical HPLC methods for this compound.
Table 1: Preparative HPLC Parameters for this compound Separation
| Parameter | Value | Reference |
| Column | Waters SunFire Prep C18 OBD | [1][2] |
| Particle Size | 5 µm | [2] |
| Column Dimensions | 19 × 250 mm | [2] |
| Mobile Phase | Acetonitrile (B52724) / 0.1% Formic Acid (1:1, v/v) | [2] |
| Elution Mode | Isocratic | [2] |
| Flow Rate | 17 mL/min | [2] |
| Detection | UV (Wavelength not specified, 210-280 nm is a typical range for this class of compounds) | |
| Retention Time (tR) | ~13 min | [2][3] |
Table 2: Recommended Analytical HPLC Parameters for this compound Analysis
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., Waters SunFire C18, Agilent Zorbax XDB-C18) |
| Particle Size | 3.5 - 5 µm |
| Column Dimensions | 4.6 × 150 mm or 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic (e.g., starting from 50% B, holding, or a shallow gradient) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV/DAD (Diode Array Detector) at 210 nm, 254 nm, and 280 nm |
Experimental Protocols
Preparative HPLC Separation of this compound
This protocol is based on the method described by Sandargo, et al. (2014) for the purification of this compound from a fungal extract.[1][2][3]
1. Materials and Reagents:
-
Waters SunFire Prep C18 OBD column (5 µm, 19 × 250 mm)
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Sample: A pre-purified fraction of fungal extract containing this compound, dissolved in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
2. Instrumentation:
-
Preparative HPLC system equipped with a pump capable of delivering a flow rate of at least 20 mL/min.
-
UV detector
-
Fraction collector
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and 0.1% formic acid in water (1:1, v/v). For example, to prepare 1 L of mobile phase, mix 500 mL of acetonitrile with 500 mL of water containing 0.5 mL of formic acid.
-
Degas the mobile phase before use.
4. HPLC System Preparation:
-
Install the preparative C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 17 mL/min until a stable baseline is achieved.
5. Sample Injection and Fraction Collection:
-
Dissolve the crude or partially purified extract containing this compound in a minimal amount of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the column.
-
Monitor the separation at a suitable UV wavelength.
-
Collect the fraction corresponding to the peak of this compound, which is expected to elute at approximately 13 minutes.[1][2][3]
6. Post-Run:
-
After the elution of the target compound, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained impurities.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
Analytical HPLC Method for this compound
This protocol provides a starting point for the development of an analytical method for the identification and quantification of this compound.
1. Materials and Reagents:
-
Analytical C18 reversed-phase column (e.g., 5 µm, 4.6 × 250 mm).
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
This compound standard (if available) or a purified sample.
2. Instrumentation:
-
Analytical HPLC system with a binary or quaternary pump.
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV detector.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
4. HPLC Method Parameters:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the DAD to collect data from 200 to 400 nm, with specific monitoring at 210 nm, 254 nm, and 280 nm.
-
Use an isocratic elution with 50% Mobile Phase B or a shallow gradient (e.g., 50-70% B over 20 minutes) to optimize the separation.
5. Sample Preparation and Analysis:
-
Prepare a stock solution of the this compound standard or purified sample in methanol or mobile phase.
-
Prepare a series of dilutions for a calibration curve if quantification is desired.
-
Filter all samples and standards through a 0.22 µm syringe filter.
-
Inject 10 µL of the sample or standard.
6. Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a standard (if available).
-
Check the peak purity and UV spectrum using the DAD data.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.
Visualizations
The following diagram illustrates the general workflow for the separation of this compound from a fungal culture.
Caption: Workflow for the separation and analysis of this compound.
References
- 1. Metabolomics analysis based on UHPLC-QTOF-MS/MS to explore the synthesis mechanism and culture conditions optimization of Penicillium EF-2 exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabonomic analysis reveals correlations between mycotoxins and secondary metabolites in Penicillium expansum cultures via time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Standards of Tanzawaic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acid E is a polyketide metabolite isolated from fungi of the Penicillium genus.[1][2] Like other members of the tanzawaic acid family, it possesses a characteristic trans-decalin scaffold.[3] Research has indicated that tanzawaic acid derivatives exhibit a range of biological activities, including anti-inflammatory and enzyme inhibitory effects, making them of interest for further investigation in drug discovery and development.[4][5] These application notes provide detailed protocols for the analytical characterization of this compound, ensuring accurate and reproducible results for research and quality control purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | [6] |
| Molecular Weight | 290.40 g/mol | [6] |
| Appearance | Colorless block crystals | [6] |
| Crystal System | Orthorhombic | [6] |
| Space Group | P 21 21 21 | [6] |
Analytical Methods and Protocols
Accurate qualitative and quantitative analysis is crucial for the evaluation of this compound. The following sections detail the recommended analytical techniques and protocols.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended. A typical gradient could be:
-
0-20 min: 50-100% acetonitrile
-
20-25 min: 100% acetonitrile
-
25-30 min: 100-50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in methanol (B129727) or acetonitrile to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (Representative):
The following table summarizes representative quantitative data for a validated HPLC method for this compound, based on typical performance characteristics outlined in ICH guidelines.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Processing: Process the acquired data using appropriate NMR software.
¹H and ¹³C NMR Data:
The characteristic chemical shifts for this compound are crucial for its identification. While specific data can be found in the literature, a representative summary is provided below.
| Nucleus | Chemical Shift Range (ppm) |
| ¹H | 0.8 - 7.5 |
| ¹³C | 15 - 175 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Signaling Pathways and Mechanism of Action
Tanzawaic acid derivatives have been reported to possess anti-inflammatory and PTP1B inhibitory activities.[4][5] The following diagrams illustrate the potential signaling pathways affected by this compound.
Experimental Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of this compound.
Inhibition of LPS-Induced NF-κB Signaling Pathway:
References
- 1. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR analysis of budding yeast metabolomics: a rapid method for sample preparation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for a Comprehensive Anti-inflammatory Activity Assay of Tanzawaic Acid E
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Tanzawaic acid E. The protocols are based on established in vitro assays used for characterizing the anti-inflammatory effects of other tanzawaic acid derivatives.
Introduction
Tanzawaic acids, a class of polyketides isolated from fungi of the Penicillium genus, have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] While several derivatives of tanzawaic acid have been investigated for their effects on inflammatory pathways, specific data on this compound is limited. The following protocols describe a comprehensive approach to characterize the anti-inflammatory activity of this compound, focusing on key mediators and signaling pathways involved in inflammation. These assays utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and microglial cells (BV-2) as model systems for inflammation.[3][4]
Key Experimental Assays
A multi-faceted approach is recommended to thoroughly assess the anti-inflammatory effects of this compound. This includes evaluating its impact on the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines.[1][3]
Data Presentation
The quantitative results from these assays should be summarized in clear, tabular formats to allow for easy comparison and interpretation.
| Assay | Endpoint Measured | This compound Concentration (µM) | Positive Control (e.g., Dexamethasone) | LPS Control | Untreated Control |
| Griess Assay | NO Production (µM) | ||||
| ELISA | Prostaglandin E2 (PGE2) (pg/mL) | ||||
| TNF-α (pg/mL) | |||||
| IL-6 (pg/mL) | |||||
| IL-1β (pg/mL) | |||||
| qRT-PCR | iNOS mRNA (fold change) | ||||
| COX-2 mRNA (fold change) | |||||
| TNF-α mRNA (fold change) | |||||
| IL-6 mRNA (fold change) | |||||
| IL-1β mRNA (fold change) | |||||
| Western Blot | iNOS Protein (relative intensity) | ||||
| COX-2 Protein (relative intensity) | |||||
| p-p65/p65 (relative intensity) | |||||
| p-IκBα/IκBα (relative intensity) |
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 or BV-2 cells in 96-well, 24-well, or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine protein assays, shorter times for signaling pathway analysis and mRNA expression). Include untreated and LPS-only controls.
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.
-
After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After treating the cells with this compound and LPS for 24 hours, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the culture supernatant.
-
Protocol:
-
Collect the culture supernatant after 24 hours of treatment.
-
Perform ELISAs for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the specific kits.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: This technique measures the mRNA expression levels of key inflammatory genes (iNOS, COX-2, TNF-α, IL-6, IL-1β).
-
Protocol:
-
After a shorter treatment period (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the protein levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., phosphorylated and total p65 and IκBα).
-
Protocol:
-
After the appropriate treatment time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins), lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
-
Signaling Pathway Analysis
The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[5]
By examining the phosphorylation status of key signaling proteins like IκBα and the p65 subunit of NF-κB, researchers can determine if this compound exerts its anti-inflammatory effects by modulating this critical pathway.
References
- 1. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.kopri.re.kr [repository.kopri.re.kr]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: PTP1B Enzyme Inhibition Assay Using Tanzawaic Acid E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key metabolic signaling pathways.[1] Localized on the cytoplasmic face of the endoplasmic reticulum, PTP1B dephosphorylates the activated insulin (B600854) receptor (IR) and insulin receptor substrate (IRS) proteins. This action attenuates insulin signaling, and consequently, overexpression or increased activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Additionally, PTP1B is involved in the negative regulation of the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Given its central role in metabolic regulation, PTP1B has emerged as a significant therapeutic target for the development of novel treatments for type 2 diabetes, obesity, and related metabolic disorders.
Natural products are a rich source of novel chemical entities for drug discovery. Tanzawaic acids, a class of polyketides derived from fungi of the Penicillium genus, have demonstrated a range of biological activities.[2] Specifically, Tanzawaic acid derivatives have been identified as significant inhibitors of PTP1B, making them promising lead compounds for anti-diabetic drug development.[1] This application note provides a detailed protocol for assessing the inhibitory activity of Tanzawaic acid E against the PTP1B enzyme using a reliable and straightforward colorimetric assay.
Principle of the Assay
The PTP1B inhibition assay is a colorimetric method that quantifies the enzymatic activity of PTP1B. The assay utilizes the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP), which is colorless. In the presence of PTP1B, pNPP is dephosphorylated to produce p-nitrophenol (pNP), a yellow-colored product. The formation of pNP can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[3] When an inhibitor such as this compound is present, the rate of pNPP hydrolysis is reduced, leading to a decrease in pNP production and a lower absorbance reading. The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Materials and Reagents
-
Human Recombinant PTP1B (catalytic domain, residues 1-321)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Enzyme Dilution Buffer: Assay buffer containing 1 mM Dithiothreitol (DTT)
-
Sodium Hydroxide (NaOH), 1 M
-
Dimethyl Sulfoxide (DMSO)
-
Positive Control Inhibitor: Ursolic Acid or Sodium Orthovanadate (Na₃VO₄)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipettes
-
Incubator set to 37°C
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM DMG, 50 mM NaCl, and 1 mM EDTA. Adjust the pH to 7.0.
-
Enzyme Dilution Buffer: On the day of the assay, add DTT to the Assay Buffer to a final concentration of 1 mM. Keep on ice.
-
PTP1B Enzyme Stock: Prepare a 0.1 mg/mL stock solution of PTP1B in Enzyme Dilution Buffer. Aliquot and store at -80°C. For the assay, dilute the stock to a working concentration of ~0.5-1.0 µg/mL in ice-cold Enzyme Dilution Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
pNPP Substrate Stock (20 mM): Dissolve pNPP in Assay Buffer to a final concentration of 20 mM. Aliquot and store at -20°C.
-
This compound Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Positive Control Stock (1 mM): Dissolve Ursolic Acid in 100% DMSO to create a 1 mM stock solution.
PTP1B Inhibition Assay (IC50 Determination)
The following protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 1000 µM to 0.1 µM). The final DMSO concentration in the assay well should not exceed 1-2% to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Blank Wells (No Enzyme): Add 170 µL of Assay Buffer and 10 µL of pNPP working solution (4 mM).
-
Negative Control Wells (100% Activity): Add 150 µL of Assay Buffer and 20 µL of DMSO (or buffer with equivalent DMSO concentration as the test wells).
-
Positive Control Wells: Add 150 µL of Assay Buffer and 20 µL of the diluted positive control inhibitor.
-
Test Wells: Add 150 µL of Assay Buffer and 20 µL of the corresponding this compound dilution.
-
-
Pre-incubation: Pre-incubate the 96-well plate at 37°C for 10 minutes.
-
Enzyme Addition: Add 20 µL of the diluted PTP1B enzyme solution to all wells except the "Blank" wells.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 20 mM pNPP substrate stock solution to all wells. The final concentration of pNPP will be 1 mM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 40 µL of 1 M NaOH to each well.[3] The NaOH stops the enzymatic reaction and enhances the yellow color of the pNP product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis for IC50
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of PTP1B inhibition for each concentration of this compound: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 Where:
-
Abs_sample is the absorbance of the well containing this compound.
-
Abs_control is the absorbance of the negative control (100% activity) well.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Kinetic Analysis Protocol
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed by varying the concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Set up reactions as described above, but for each fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the final concentration of pNPP (e.g., 0.5 mM to 10 mM).
-
Measure the initial reaction velocity (V) at each substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[4] The plot can distinguish between different inhibition types based on the changes in Vmax (y-intercept) and Km (x-intercept).[4][5]
Data Presentation
The inhibitory activity of this compound and a known PTP1B inhibitor are summarized below. (Note: Data are for illustrative purposes and based on typical values for natural product inhibitors).
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 8.5 ± 0.7 | Mixed-Type | 4.2 |
| Ursolic Acid | 3.1 ± 0.4 | Non-competitive | 2.5 |
Table 1: Inhibitory parameters of this compound against PTP1B.
Visualizations
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Caption: Experimental workflow for determining the IC50 of a PTP1B inhibitor.
This application note provides a comprehensive and detailed protocol for the evaluation of this compound as a PTP1B inhibitor. The described colorimetric assay using pNPP is a robust, sensitive, and high-throughput compatible method for screening and characterizing potential PTP1B inhibitors. The protocol outlines procedures for both determining the half-maximal inhibitory concentration (IC50) and for conducting kinetic studies to elucidate the mechanism of inhibition. This methodology is essential for researchers in academic and industrial settings focused on the discovery and development of novel therapeutics for metabolic diseases such as type 2 diabetes and obesity.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tanzawaic Acid E: Antibacterial and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial properties of Tanzawaic acid E and detailed protocols for assessing its antibacterial and antifungal activities.
Introduction
This compound is a member of the tanzawaic acid family of polyketides, which are natural products isolated from certain species of fungi, particularly from the genus Penicillium. While various derivatives of tanzawaic acid have demonstrated a broad spectrum of biological activities, including antimicrobial properties, specific data on this compound is limited in publicly available scientific literature. This document outlines generalized yet detailed protocols based on standard antimicrobial susceptibility testing methods that can be adapted to evaluate the efficacy of this compound against a variety of bacterial and fungal strains.
Data Presentation
Currently, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antibacterial and antifungal activity of this compound against a comprehensive panel of microorganisms is not extensively reported in peer-reviewed literature. The following tables are provided as templates for data presentation upon experimental determination of these values.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Positive Control (e.g., Gentamicin) (µg/mL) |
| Staphylococcus aureus | Positive | Data not available | |
| Bacillus subtilis | Positive | Data not available | |
| Escherichia coli | Negative | Data not available | |
| Pseudomonas aeruginosa | Negative | Data not available |
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | Type | This compound (µg/mL) | Positive Control (e.g., Amphotericin B) (µg/mL) |
| Candida albicans | Yeast | Data not available | |
| Aspergillus niger | Mold | Data not available | |
| Cryptococcus neoformans | Yeast | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains. These protocols are based on the widely accepted broth microdilution method.
Protocol 1: Antibacterial Susceptibility Testing - Broth Microdilution Assay
This protocol details the determination of the MIC of this compound against various bacterial strains.
1. Materials:
- This compound
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator (37°C)
- Positive control antibiotic (e.g., Gentamicin)
- Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound, if necessary
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Bacterial Inoculum:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
- Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- The wells will now contain 100 µL of serially diluted this compound.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (wells with bacteria and a standard antibiotic) and a negative/growth control (wells with bacteria and no compound). A sterility control (wells with medium only) should also be included.
- Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Assay
This protocol is for determining the MIC of this compound against yeast and mold species.
1. Materials:
- This compound
- Fungal strains (e.g., Candida albicans, Aspergillus niger)
- RPMI-1640 medium with L-glutamine, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader
- Pipettes and sterile tips
- Incubator (35°C)
- Positive control antifungal (e.g., Amphotericin B)
- DMSO for dissolving this compound, if necessary
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a stock solution as described in the antibacterial protocol.
- Fungal Inoculum:
- For yeasts (Candida albicans): Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
- For molds (Aspergillus niger): Grow the mold on a suitable agar medium until sporulation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.
3. Assay Procedure:
- The procedure is similar to the antibacterial assay, using RPMI-1640 medium instead of CAMHB.
- Perform serial dilutions of this compound in the 96-well plate.
- Add the prepared fungal inoculum to each well.
- Include appropriate positive, negative/growth, and sterility controls.
- Incubate the plate at 35°C. Incubation times will vary depending on the fungus (e.g., 24-48 hours for Candida, 48-72 hours for Aspergillus).
4. Data Analysis:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control, depending on the specific standard followed).
Visualizations
The following diagrams illustrate the general workflow for the described antimicrobial susceptibility testing.
Caption: Workflow for the antibacterial broth microdilution assay.
Caption: Workflow for the antifungal broth microdilution assay.
Disclaimer: The provided protocols are intended as a guide. Researchers should consult relevant standards (e.g., CLSI, EUCAST) and optimize the assays for their specific laboratory conditions and the microorganisms being tested. The lack of specific MIC data for this compound in the public domain necessitates experimental determination to populate the provided tables.
Application Notes and Protocols for the Synthesis of Tanzawaic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzawaic acids are a class of fungal polyketides characterized by a polysubstituted octalin skeleton.[1] These natural products and their synthetic derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Various Tanzawaic acid derivatives have demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] Notably, certain derivatives have been identified as inhibitors of RANKL-induced osteoclastogenesis and NF-κB signaling, highlighting their therapeutic potential in inflammatory diseases and bone disorders.[4][5]
This document provides detailed application notes and protocols for the synthesis of Tanzawaic acid derivatives, focusing on key chemical transformations and biological evaluation methods. The information is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the Tanzawaic acid scaffold.
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data from the synthesis of Tanzawaic acid B and the biological evaluation of various Tanzawaic acid derivatives.
Table 1: Summary of Yields for Key Steps in the Total Synthesis of Tanzawaic Acid B
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Evans Asymmetric Alkylation | Chiral Auxiliary 11 | Alkylation Product 14 | 85 | [6][7] |
| 2 | Reductive Removal of Auxiliary | Alkylation Product 14 | Alcohol 15 | 92 | [6][7] |
| 3 | Parikh-Doering Oxidation | Alcohol 15 | Aldehyde 16 | 95 (crude) | [6][7] |
| 4 | Asymmetric Mukaiyama Aldol Reaction | Aldehyde 16 | Aldol Adduct | 70 | [6][7] |
| 5 | Intramolecular Diels-Alder Reaction | Dienyl Ester | trans-Octalin | 65 | [6][7] |
| 6 | Barton-McCombie Deoxygenation | Xanthate 8 | Benzoate 7 | 88 | [6] |
| 7 | Horner-Wadsworth-Emmons Reaction | Aldehyde 6 | Pentadienoic Ester 5 | 78 | [6] |
| 8 | Hydrolysis | Methyl Ester 5 | Tanzawaic Acid B | 91 | [6] |
Table 2: Biological Activities of Selected Tanzawaic Acid Derivatives
| Compound | Biological Activity | Assay System | IC₅₀ (µM) | Reference |
| Tanzawaic Acid A | Anti-inflammatory (NO Production) | LPS-stimulated RAW264.7 cells | 27.0 | [5] |
| Tanzawaic Acid A | PTP1B Inhibition | 8.2 | [5] | |
| 2E,4Z-Tanzawaic Acid D | Anti-inflammatory (NO Production) | LPS-activated BV-2 cells | 37.8 | [5] |
| Tanzawaic Acid B | Anti-inflammatory (NO Production) | LPS-activated BV-2 cells | 42.5 | [5] |
| Tanzawaic Acid B | PTP1B Inhibition | 8.2 | [5] | |
| Steckwaic Acid E | NF-κB Inhibition | LPS-induced NF-κB in RAW 264.7 macrophages | 10.4 | [1] |
| Known Analogue 10 | NF-κB Inhibition | LPS-induced NF-κB in RAW 264.7 macrophages | 18.6 | [1] |
| Known Analogue 15 | NF-κB Inhibition | LPS-induced NF-κB in RAW 264.7 macrophages | 15.2 | [1] |
| Penicisteck Acid F | NF-κB Inhibition | Potent | [4] | |
| Penicisteck Acid F | Osteoclast Generation | RANKL-induced in vitro | Remarkable Inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis and evaluation of Tanzawaic acid derivatives are provided below.
Protocol 1: Total Synthesis of Tanzawaic Acid B - Key Steps
This protocol outlines the key transformations in the first total synthesis of (+)-Tanzawaic acid B.[6][7]
1. Evans Asymmetric Alkylation:
-
To a solution of the chiral oxazolidinone 11 in THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) dropwise.
-
After stirring for 30 minutes, add a solution of dienyl bromide 13 in THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Purify the crude product by silica (B1680970) gel chromatography to afford the alkylation product 14 .
2. Asymmetric Mukaiyama Aldol Reaction:
-
To a solution of the chiral aldehyde 16 in dichloromethane (B109758) at -78 °C, add a Lewis acid catalyst (e.g., Sn(OTf)₂).
-
Add a silyl (B83357) enol ether and stir the mixture at -78 °C.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane and purify the combined organic layers by silica gel chromatography.
3. Intramolecular Diels-Alder Reaction:
-
Dissolve the linear diene precursor in a suitable solvent (e.g., toluene).
-
Heat the solution under reflux or use a Lewis acid catalyst at a lower temperature to promote the cycloaddition.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the trans-octalin core.
Protocol 2: Biological Evaluation of Tanzawaic Acid Derivatives
This protocol describes the assays used to evaluate the inhibitory effects of Tanzawaic acid derivatives on NF-κB activation and RANKL-induced osteoclastogenesis.[1][4]
1. NF-κB Inhibition Assay (LPS-induced in RAW 264.7 Macrophages):
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the Tanzawaic acid derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Determine the IC₅₀ values from the dose-response curves.
2. RANKL-Induced Osteoclast Differentiation Assay:
-
Isolate bone marrow-derived macrophages (BMMs) from mice.
-
Culture the BMMs in the presence of M-CSF for 3 days.
-
Induce osteoclast differentiation by adding RANKL and treat with different concentrations of the Tanzawaic acid derivatives.
-
After 4-5 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells to assess osteoclast formation.
Visualizations
The following diagrams illustrate the synthetic workflow for Tanzawaic acid B and the signaling pathways inhibited by its derivatives.
Caption: Synthetic workflow for the total synthesis of Tanzawaic Acid B.
Caption: Inhibition of the NF-κB signaling pathway by Tanzawaic acid derivatives.
References
- 1. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identifying Marine-Derived Tanzawaic Acid Derivatives as Novel Inhibitors against Osteoclastogenesis and Osteoporosis via Downregulation of NF-κB and NFATc1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Total Synthesis of Tanzawaic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Culturing Penicillium steckii for Tanzawaic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Penicillium steckii, a known producer of various Tanzawaic acids. These polyketide compounds have garnered interest for their diverse biological activities. The following sections outline the necessary media, culture conditions, extraction, and analytical methods for the successful production and isolation of Tanzawaic acids.
Introduction to Penicillium steckii and Tanzawaic Acids
Penicillium steckii is a species of fungus in the genus Penicillium that has been identified as a producer of several secondary metabolites, including citrinin (B600267) and a variety of Tanzawaic acids such as A, C, D, E, F, K, and Q.[1][2][3][4] Tanzawaic acids are characterized by a trans-decalin scaffold and are derived from polyketide biosynthesis.[1][5] The biosynthesis of these compounds is initiated by a polyketide synthase (PKS), with the gene PsPKS1 being identified as essential for Tanzawaic acid production in P. steckii.[6] These compounds have been isolated from both terrestrial and marine-derived strains of P. steckii and have demonstrated a range of biological activities.
Media Composition for Cultivation
The choice of culture medium is critical for the optimal growth of P. steckii and the production of Tanzawaic acids. Several media have been successfully used for the cultivation of this fungus.
Table 1: Composition of Recommended Culture Media
| Medium | Component | Concentration (g/L) | Notes |
| YMG (Yeast Malt Glucose) Broth | Yeast Extract | 4.0 | For submerged fermentation.[7][8] |
| Malt Extract | 10.0 | ||
| Glucose | 4.0 | ||
| Bennett's Agar (B569324) | Yeast Extract | 1.0 | For sporulation and cultivation on solid media. |
| Beef Extract | 1.0 | ||
| Casein Enzymic Hydrolysate | 2.0 | ||
| Dextrose | 10.0 | ||
| Agar | 15.0 | Final pH should be 7.3 ± 0.2. | |
| Solid Rice Medium | Rice | 700.0 | For solid-state fermentation.[9] |
| Corn Syrup | 1.0 | Per 1 L of filtered seawater. | |
| Peptone | 3.0 | ||
| Methionine | 1.0 |
Experimental Protocols
Inoculum Preparation and Submerged Fermentation
This protocol is adapted from a successful fermentation of a Penicillium species for Tanzawaic acid production.[6]
Workflow for Tanzawaic Acid Production
Caption: Overall workflow for Tanzawaic acid production.
Protocol:
-
Inoculum Preparation:
-
Prepare YMG (Yeast extract 4 g/L, Malt extract 10 g/L, Glucose 4 g/L) broth in a suitable flask.
-
Inoculate the YMG broth with a well-grown culture of P. steckii from an agar plate.
-
Incubate the shake flask culture at 22-24 °C with agitation (e.g., 120 rpm) until sufficient biomass is achieved.
-
-
Submerged Fermentation:
-
Prepare a 20 L fermenter with YMG broth.
-
Inoculate the fermenter with the prepared seed culture (e.g., 250 mL).
-
Set the fermentation parameters as follows:
-
Temperature: 22-24 °C
-
Agitation: 120 rpm
-
Aeration: 3 L/min
-
-
Continue the fermentation for 13 days. Production of Tanzawaic acids can be monitored by HPLC analysis of the culture broth.[6]
-
Extraction and Purification of Tanzawaic Acids
This protocol is based on the successful isolation of multiple Tanzawaic acids from a Penicillium species culture.[6]
Protocol:
-
Harvesting:
-
After 13 days of fermentation, separate the culture fluid from the mycelium by filtration.
-
-
Extraction:
-
Extract the culture fluid (e.g., 14.5 L) with an equal volume of ethyl acetate (B1210297) (e.g., 10 L).
-
Evaporate the solvent from the organic phase to obtain the crude extract.
-
-
Purification:
-
Apply the crude extract (e.g., 2.2 g) to a silica (B1680970) gel column.
-
Elute the column with a suitable solvent system to fractionate the compounds.
-
Further purify the fractions containing Tanzawaic acids using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Waters SunFire, Prep C18 OBD, 5 µm, 19 × 250 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid can be used for effective separation. For example, an isocratic elution with 11:9 acetonitrile/0.1% formic acid can be used to isolate specific Tanzawaic acids.[6]
-
-
Quantitative Data
The following table summarizes the yield of various compounds isolated from a 14.5 L fermentation of a Penicillium species.[6] This data can serve as a benchmark for optimizing Tanzawaic acid production.
Table 2: Yield of Tanzawaic Acids and Related Compounds from a 14.5 L Fermentation
| Compound | Amount Isolated (mg) | Yield (mg/L of culture) |
| Tanzawaic Acid A | 20 | 1.38 |
| Tanzawaic Acid E | 143 | 9.86 |
| Tanzawaic Acid K | 54 | 3.72 |
| Tanzawaic Acid L | 29 | 2.00 |
| Arohyapene A | 173 | 11.93 |
Biosynthesis of Tanzawaic Acids
The biosynthesis of Tanzawaic acids in P. steckii originates from the polyketide pathway. The initial steps involve the condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS). The gene PsPKS1 has been identified as the PKS responsible for the formation of the characteristic decalin structure of Tanzawaic acids.[6]
Simplified Biosynthetic Pathway of Tanzawaic Acids
Caption: Simplified Tanzawaic acid biosynthesis pathway.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of Tanzawaic acids.
General HPLC Parameters for Tanzawaic Acid Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is effective for separation.
-
Detection: UV detection is suitable for the analysis of Tanzawaic acids. The UV spectrum of Tanzawaic acid Q shows a maximum absorption at 259 nm.[3]
-
Quantification: Quantification can be achieved by creating a standard curve with purified Tanzawaic acid standards.
Conclusion
The protocols and data presented provide a comprehensive guide for the cultivation of Penicillium steckii and the production of Tanzawaic acids. Optimization of fermentation parameters and media composition may further enhance the yield of these valuable secondary metabolites. The provided methodologies for extraction, purification, and analysis will be instrumental for researchers in natural product chemistry and drug development.
References
- 1. Penicillium steckii - Wikipedia [en.wikipedia.org]
- 2. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. YM (selective medium) - Wikipedia [en.wikipedia.org]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. YM Broth [neogen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tanzawaic Acid E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Tanzawaic acid E and related family members. The guidance is based on established synthetic routes for the core structures of Tanzawaic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
A1: The principal difficulty lies in the stereocontrolled synthesis of the multi-substituted octalin skeleton. This core structure is common to almost all Tanzawaic acids and possesses multiple stereogenic centers.[1] Achieving high yields and the correct stereochemistry on a gram scale for this key intermediate is a significant hurdle.[2][3]
Q2: How is the octalin core of Tanzawaic acids typically constructed?
A2: A common and effective strategy involves a carefully controlled intramolecular Diels-Alder reaction. This reaction "folds" a linear precursor molecule into the desired bicyclic octalin skeleton.
Q3: What methods are used to control the stereochemistry of the numerous chiral centers?
A3: To manage the complex stereochemistry, researchers often employ asymmetric alkylation and asymmetric Mukaiyama aldol (B89426) reactions. These methods allow for the precise installation of substituents on the octalin core, overcoming the challenge of competing stereoisomers.
Q4: Are there known issues with attaching the pentadienoic acid side chain?
A4: The pentadienoic acid moiety is typically introduced near the end of the synthesis via a Horner-Wadsworth-Emmons (HWE) reaction.[1] While generally reliable, challenges in this step can include achieving the desired (E,E)-stereoselectivity of the diene and potential difficulties with the purification of the final product.
Troubleshooting Guides
Problem 1: Low yield in the gram-scale synthesis of the chiral octalin intermediate.
| Possible Cause | Suggested Solution |
| Incomplete reaction or side reactions during the intramolecular Diels-Alder cycloaddition. | Optimize reaction conditions: screen different Lewis acid catalysts, solvents, and temperatures to favor the desired cycloaddition pathway. |
| Degradation of intermediates during purification. | Employ milder purification techniques, such as flash chromatography with deactivated silica (B1680970) gel, and minimize exposure of intermediates to harsh pH conditions. |
| Issues with the preceding Wittig reaction leading to the Diels-Alder precursor. | Ensure rigorous drying of solvents and reagents. Consider alternative bases or additives to improve the efficiency and selectivity of the Wittig reaction. |
Problem 2: Poor stereoselectivity in the formation of the octalin core.
| Possible Cause | Suggested Solution |
| Incorrect chiral auxiliary or catalyst in asymmetric reactions. | Verify the enantiomeric purity and proper preparation of the chiral auxiliary or catalyst used in asymmetric alkylation or aldol reactions. |
| Epimerization of stereocenters during subsequent reaction steps. | Use non-protic solvents and mild bases in steps following the establishment of chiral centers to prevent their erosion. |
| Unfavorable transition state in the Diels-Alder reaction. | Modify the dienophile or diene components of the precursor to sterically favor the desired endo/exo transition state, leading to the correct relative stereochemistry. |
Problem 3: Low (E,E)-selectivity in the Horner-Wadsworth-Emmons (HWE) reaction for the side chain attachment.
| Possible Cause | Suggested Solution |
| Suboptimal phosphonate (B1237965) reagent. | Utilize phosphonates with bulky ester groups (e.g., diisopropyl) which can favor the formation of the (E)-alkene. |
| Inappropriate base or reaction conditions. | Screen different bases (e.g., NaH, KHMDS) and solvent systems (e.g., THF, DME). The choice of cation can influence the stereochemical outcome. |
| Isomerization of the double bond during workup or purification. | Avoid exposure to acid or light, which can catalyze the isomerization of the double bonds in the pentadienoic acid side chain. |
Key Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Olefination:
-
Preparation of the Phosphonate Ylide:
-
To a solution of the appropriate phosphonate ester (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium or sodium hexamethyldisilazide (1.05 eq.) dropwise.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the ylide.
-
-
Reaction with the Aldehyde:
-
To the cold ylide solution, add a solution of the aldehyde precursor (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
-
Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: A logical approach to troubleshooting synthetic challenges.
References
Technical Support Center: Enhancing Tanzawaic Acid E Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tanzawaic acid E from fungal cultures. The information is based on established principles of fungal fermentation and secondary metabolite production, particularly within the Penicillium genus.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production in a question-and-answer format.
Q1: My Penicillium culture is growing well (high biomass), but the yield of this compound is low or non-existent. What could be the problem?
A1: This is a frequent challenge in fungal fermentations, as optimal conditions for vegetative growth often differ from those for secondary metabolite production. Here are several potential causes and solutions:
-
Suboptimal Culture Conditions for Production: The ideal pH, temperature, and aeration for biomass growth may not be conducive to the biosynthesis of this compound.
-
Solution: Implement a two-stage fermentation strategy.
-
Growth Phase: Cultivate the fungus under conditions optimized for rapid biomass accumulation (e.g., higher temperature, neutral pH).
-
Production Phase: Shift the culture to conditions that favor secondary metabolism. This may involve lowering the temperature and adjusting the pH.
-
-
-
Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can suppress the expression of genes involved in secondary metabolism, including the polyketide synthase (PKS) responsible for Tanzawaic acid biosynthesis.
-
Solution:
-
Media Optimization: Experiment with different carbon and nitrogen sources. Complex carbon sources like starch or glycerol (B35011) may be preferable to glucose. Similarly, organic nitrogen sources such as yeast extract or peptone can influence production.
-
Fed-Batch Culture: A fed-batch strategy can be employed to maintain nutrient levels at a point that supports cell viability without repressing secondary metabolite production.
-
-
-
Incorrect Timing of Harvest: this compound production is typically growth-phase dependent, often occurring during the stationary phase when primary growth slows.
-
Solution: Perform a time-course study to determine the optimal harvest time. Monitor both biomass and this compound concentration throughout the fermentation period.
-
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: Inconsistent yields often stem from a lack of precise control over experimental parameters.
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation. Use a consistent spore concentration from a culture of a defined age and growth medium.
-
-
Environmental Fluctuations: Minor variations in pH, temperature, or dissolved oxygen can lead to different metabolic responses.
-
Solution: Utilize a well-controlled bioreactor to maintain consistent environmental parameters. Monitor and log these parameters throughout the fermentation to identify any deviations.
-
Q3: The growth of my Penicillium strain is poor, leading to low overall yield.
A3: Suboptimal growth can be a limiting factor for any fermentation process.
-
Inappropriate Media Composition: The culture medium may lack essential nutrients or have an improper balance of carbon and nitrogen.
-
Solution: Systematically evaluate different media components. Start with a known medium for Penicillium species, such as Yeast Extract Malt Extract Glucose (YMG) or Potato Dextrose Broth (PDB), and then optimize the concentrations of key components.
-
-
Unfavorable Physical Parameters: The temperature, pH, or aeration may not be suitable for the specific Penicillium strain.
-
Solution: Determine the optimal growth parameters for your strain by conducting small-scale experiments where each parameter is varied individually.
-
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound has been isolated from several species of the Penicillium genus, including Penicillium sp. and Penicillium steckii.[1] Specific strains mentioned in the literature include Penicillium sp. IBWF104-06 and marine-derived Penicillium steckii strains.[1]
Q2: What is a good starting point for culture media and conditions?
A2: A common medium used for the cultivation of Penicillium species for polyketide production is YMG medium (Yeast extract, Malt extract, Glucose). A reported fermentation of Penicillium sp. IBWF104-06 was conducted at 22–24 °C with agitation and aeration. It is recommended to start with these conditions and then optimize for your specific strain.
Q3: How can I apply the "One Strain Many Compounds (OSMAC)" approach to improve this compound yield?
A3: The OSMAC approach involves systematically altering cultivation parameters to trigger the production of different secondary metabolites. To specifically enhance this compound, you can:
-
Vary Media Components: Test different carbon sources (e.g., glucose, sucrose, starch, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).
-
Modify Physical Parameters: Evaluate a range of temperatures and initial pH values for your culture medium.
-
Introduce Stress Factors: The addition of small amounts of chemical elicitors or stressors can sometimes induce the production of specific secondary metabolites.
Q4: What is the biosynthetic origin of this compound?
A4: this compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of tanzawaic acids in Penicillium steckii has been linked to a specific PKS gene, PsPKS1.[2][3] This suggests that the core structure of this compound is assembled from simple acyl-CoA precursors through a series of condensation reactions catalyzed by this enzyme.
Data Presentation
The following tables provide an example of how to structure quantitative data for optimizing this compound production. Please note that the values presented here are illustrative and should be determined experimentally for your specific strain and conditions.
Table 1: Effect of Temperature and pH on this compound Yield in a Two-Stage Fermentation
| Growth Phase Conditions | Production Phase Conditions | Biomass (g/L) | This compound Yield (mg/L) |
| 28°C, pH 6.0, 72h | 22°C, pH 5.0, 96h | 15.2 | 85.3 |
| 28°C, pH 6.0, 72h | 25°C, pH 5.0, 96h | 15.5 | 62.1 |
| 28°C, pH 6.0, 72h | 22°C, pH 6.0, 96h | 15.1 | 70.5 |
| 25°C, pH 6.5, 72h | 20°C, pH 4.5, 96h | 12.8 | 95.7 |
Table 2: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | C:N Ratio | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Yeast Extract | 10:1 | 18.3 | 45.2 |
| Starch | Yeast Extract | 10:1 | 16.5 | 78.9 |
| Glycerol | Peptone | 12:1 | 14.2 | 92.4 |
| Glucose | Ammonium Sulfate | 20:1 | 19.1 | 21.7 |
Experimental Protocols
Protocol 1: Two-Stage Fermentation for Enhanced this compound Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on a suitable agar (B569324) medium (e.g., PDA) for 7-10 days at 25°C.
-
Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Growth Phase (Stage 1):
-
Inoculate a seed culture medium (e.g., YMG broth) with the spore suspension.
-
Incubate at conditions optimized for biomass production (e.g., 28°C, 150 rpm) for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter.
-
Continue incubation under growth-promoting conditions.
-
-
Production Phase (Stage 2):
-
After sufficient biomass has accumulated (e.g., late exponential phase), shift the culture conditions to those that favor secondary metabolism.
-
This can be achieved by lowering the temperature (e.g., to 22°C) and/or adjusting the pH of the medium.
-
Continue the fermentation for an additional 96-120 hours, monitoring this compound production periodically.
-
-
Extraction and Quantification:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Visualizations
Caption: Generalized biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the polyketide synthase gene responsible for the synthesis of tanzawaic acids in Penicillium steckii IBWF104-06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation Conditions for Penicillium steckii
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillium steckii fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Penicillium steckii fermentation experiments.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| No or Poor Fungal Growth | Incorrect inoculum concentration. | Ensure an adequate spore suspension or mycelial fragment concentration is used for inoculation.[1] |
| Suboptimal medium composition. | Verify the composition of your fermentation medium. Consider using a recommended medium like Czapek Yeast Autolysate (CYA) or a defined medium (DM) for Penicillium species.[2] | |
| Inappropriate physical parameters (pH, temperature). | Check and adjust the initial pH of the medium to the optimal range for Penicillium growth, typically between 4.0 and 6.0.[3] Ensure the incubator/fermenter temperature is set within the optimal range, generally 25-30°C.[4][5] | |
| Contamination. | Inspect the culture for any signs of bacterial or yeast contamination. If contamination is suspected, discard the culture and review sterile techniques.[6] | |
| Low Yield of Secondary Metabolites | Suboptimal fermentation conditions. | Optimize key parameters such as pH, temperature, aeration, and agitation, as these significantly influence secondary metabolite production.[6][7] |
| Inappropriate timing of harvest. | The production of secondary metabolites is often growth-phase dependent.[2] Harvest at different time points to determine the peak production phase. For some Penicillium species, this can be between 6-8 days.[4] | |
| Nutrient limitation or repression. | The carbon source can significantly impact secondary metabolite synthesis. For example, slowly metabolized sugars like lactose (B1674315) can be preferable to glucose, which may cause catabolite repression.[6] Ensure essential nutrients are not depleted early in the fermentation. | |
| Incorrect aeration and agitation rates. | Aeration and agitation are critical for oxygen supply and nutrient distribution. High agitation speeds can cause shear stress and damage mycelia, reducing productivity.[8] Conversely, insufficient agitation can lead to poor mixing and oxygen limitation. | |
| Foaming in the Fermenter | High protein content in the medium. | Foaming is a common issue, especially with complex media rich in proteins.[9] Use an appropriate antifoaming agent if excessive foaming occurs. |
| High rate of aeration/agitation. | Reduce the aeration and/or agitation rate to a level that maintains sufficient dissolved oxygen without causing excessive foaming. | |
| Unusual Mycelial Morphology (e.g., pellets vs. dispersed) | Shear stress from agitation. | The morphology of filamentous fungi is influenced by hydrodynamic stress. High agitation speeds tend to lead to smaller, more compact pellets or dispersed mycelia, while lower speeds can result in larger, filamentous pellets.[10] |
| Medium composition. | Certain components in the medium can influence mycelial morphology. Experiment with different media to achieve the desired morphology for your specific application. | |
| Inconsistent Results Between Batches | Variability in inoculum. | Standardize the inoculum preparation, including spore concentration and age, to ensure consistency between batches. |
| Fluctuations in fermentation parameters. | Tightly control and monitor pH, temperature, and dissolved oxygen throughout the fermentation process.[6] | |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and dissolved and that the final volume and pH are consistent for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature ranges for Penicillium steckii fermentation?
A1: While optimal conditions can be strain-specific and depend on the desired product (biomass vs. a specific secondary metabolite), a general starting point for Penicillium species is a pH range of 4.0-6.0 and a temperature range of 25-30°C.[3][4][5] For specific enzymes from P. steckii, pH optima between 6.0 and 7.0 and moderate thermostability between 35-50°C have been reported.[11]
Q2: What is a suitable medium for the production of secondary metabolites by Penicillium steckii?
A2: Penicillium steckii has been shown to produce a diverse range of secondary metabolites in both complex and defined media.[2] A good starting point is Czapek Yeast Autolysate (CYA) medium or Potato Dextrose Broth (PDB). For more controlled studies, a defined medium (DM) can be used.[2][12]
Q3: How do aeration and agitation affect the fermentation of Penicillium steckii?
A3: Aeration and agitation are crucial for providing sufficient dissolved oxygen for aerobic growth and metabolite production. However, excessive agitation can lead to shear stress, which can damage the fungal mycelia and negatively impact productivity. The optimal agitation and aeration rates need to be determined empirically for your specific fermenter setup and desired outcome.
Q4: My fermentation is sluggish. What can I do?
A4: A sluggish fermentation can be due to several factors, including suboptimal temperature, nutrient deficiencies, or low inoculum density.[13] First, verify that the temperature is within the optimal range for your strain. Ensure your medium is not lacking essential nutrients. If the problem persists, consider increasing the inoculum size in subsequent fermentations.
Q5: I am observing inconsistent mycelial morphology. Why is this happening and how can I control it?
A5: Mycelial morphology in submerged cultures of filamentous fungi is highly sensitive to environmental conditions, particularly agitation speed.[10] Higher shear forces generally lead to smaller, more dispersed mycelia, while lower shear can result in larger pellets. The composition of the fermentation medium can also play a role. To improve consistency, precisely control the agitation speed and use a standardized medium and inoculum.
Data Presentation
Table 1: Recommended Starting Fermentation Parameters for Penicillium Species
Note: These are generalized parameters based on data from various Penicillium species and should be optimized for your specific P. steckii strain and target metabolite.
| Parameter | Recommended Range | Reference |
| Temperature | 25 - 30 °C | [4][5] |
| pH | 4.0 - 6.0 | [3] |
| Agitation | 100 - 250 rpm | [10] |
| Aeration | 0.5 - 1.5 vvm | [14] |
| Carbon Source | Glucose, Sucrose, Lactose | [4][10] |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate | [10][15] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Penicillium steckii for Secondary Metabolite Production
This protocol outlines a general procedure for the submerged fermentation of P. steckii.
1. Media Preparation:
-
Prepare the desired fermentation medium (e.g., Czapek Yeast Autolysate Broth).
-
Dispense the medium into baffled Erlenmeyer flasks (filling no more than 20-25% of the total volume to ensure adequate aeration).
-
Seal the flasks with cotton plugs or foam stoppers and cover with aluminum foil.
-
Autoclave at 121°C for 15-20 minutes.
2. Inoculum Preparation:
-
Grow P. steckii on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until well-sporulated.
-
Prepare a spore suspension by adding a sterile saline solution (0.9% NaCl) with a surfactant (e.g., 0.05% Tween 80) to the agar plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
3. Fermentation:
-
Inoculate the sterile fermentation medium with the spore suspension to a final concentration of approximately 1 x 10^4 to 1 x 10^5 spores/mL.
-
Incubate the flasks in a shaking incubator at the desired temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Incubate for the desired fermentation period (e.g., 7-14 days).
4. Harvesting and Extraction:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
The culture broth can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover extracellular secondary metabolites.
-
The mycelial biomass can be dried and weighed to determine biomass yield and can also be extracted for intracellular metabolites.
Mandatory Visualizations
Caption: Experimental workflow for P. steckii fermentation.
Caption: Troubleshooting logic for low metabolite yield.
Caption: Generalized signaling pathway for secondary metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Physiological characterization of secondary metabolite producing Penicillium cell factories [research.chalmers.se]
- 9. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recombinant Production and Characterization of Six Ene‐reductases from Penicillium steckii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic and Chemical Investigation of Bioactive Secondary Metabolites From a Marine-Derived Fungus Penicillium steckii P2648 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Explain the microbial steps involved in the production of penicillin, including fermentation conditions ? | Sathee Forum [forum.prutor.ai]
Technical Support Center: Investigating the Degradation of Tanzawaic Acid E
This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the degradation pathways of Tanzawaic acid E. Given that specific degradation pathways for this compound are not extensively documented in current literature, this guide offers a comprehensive framework based on established methodologies for studying the stability and degradation of novel natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of studying the degradation of this compound?
A1: Investigating the degradation of this compound is crucial for several reasons. These studies help to:
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Identify potential degradation products and elucidate their structures.[1][2]
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Determine the intrinsic stability of the molecule under various environmental conditions.
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Develop a stability-indicating analytical method for accurate quantification in the presence of its degradants.[1][2]
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Understand its metabolic fate, which is essential for predicting potential toxicity and pharmacological activity of its metabolites.[3][4][5]
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Inform decisions on formulation, packaging, and storage conditions to ensure product quality and shelf-life.[2][6][7]
Q2: What are the initial steps for conducting a forced degradation study on this compound?
A2: A forced degradation or stress testing study is a critical first step.[1] The initial approach involves subjecting a solution of this compound to a variety of stress conditions that are more severe than standard accelerated stability testing conditions.[8] The goal is to achieve a target degradation of 5-20%.[1] Key stress conditions to investigate include:
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Hydrolytic degradation: Across a wide pH range (e.g., pH 2 to 12) using acids like HCl and bases like NaOH.[1]
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Oxidative degradation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).[1]
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Photolytic degradation: Exposing the compound to UV and visible light.
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Thermal degradation: Subjecting the compound to elevated temperatures.[1]
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary technique for monitoring the degradation process.[9] A stability-indicating HPLC method should be developed to separate the parent this compound peak from the peaks of any degradation products.[1] For the structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and potentially LC-NMR are essential.[9][10][11]
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, especially for use as an analytical standard, proper storage and handling are critical. Based on general best practices for natural products:
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Storage Temperature: Store the lyophilized powder at -20°C or lower. Stock solutions in solvents like DMSO should be stored at -80°C.
-
Light Sensitivity: Protect the compound from light by storing it in amber vials or by covering the containers with foil.
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Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, aliquot stock solutions into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their degradation experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Degradation Observed | The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, H₂O₂), extend the exposure time, or apply a combination of stressors (e.g., heat and acid).[1] |
| This compound is highly stable under the tested conditions. | This is a valid result. Ensure that your analytical method is sensitive enough to detect small changes. | |
| Excessive Degradation (>50%) | The stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to generate a representative profile of degradation products, not to completely destroy the molecule. |
| Poor Reproducibility of Results | Inconsistent experimental conditions. | Ensure precise control over parameters like temperature, pH, and light intensity. Use calibrated equipment.[12] |
| Instability of reagents. | Prepare fresh solutions of reagents like H₂O₂ for each experiment, as they can decompose over time.[12] | |
| Inconsistent analytical measurements. | Verify the performance of your HPLC system. Ensure consistent sample preparation and injection volumes. | |
| Precipitation of this compound in Aqueous Solutions | Poor aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute to the final concentration in the aqueous medium immediately before the experiment. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment. |
| Temperature changes causing precipitation. | Allow stock solutions to equilibrate to room temperature before diluting into pre-warmed aqueous solutions.[13] | |
| Appearance of Extraneous Peaks in HPLC Chromatogram | Contamination of glassware or reagents. | Use high-purity water and reagents. Thoroughly clean all glassware to remove any organic residues.[12] |
| Impurities in the starting material. | Assess the purity of your this compound sample before initiating degradation studies.[14] | |
| Difficulty in Separating Degradation Products | Suboptimal HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, column temperature, or by trying a different column chemistry. The goal is to achieve baseline separation of all significant peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
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Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 60°C.
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Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[13]
-
-
Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
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Dilute all samples to an appropriate concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
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Sample Preparation: Use the samples generated from the forced degradation study that show a significant level of degradation (e.g., 10-20%).
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LC-MS Analysis:
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Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Use the same chromatographic conditions as the developed HPLC method to ensure separation.
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Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
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Identify the mass-to-charge ratio (m/z) of the parent this compound.
-
Identify the m/z of the peaks corresponding to the degradation products.
-
Propose potential molecular formulas for the degradation products based on their accurate mass measurements.
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For further structural information, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products. These fragmentation patterns can help in elucidating the structure of the degradants.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration (hours) | % this compound Remaining | Number of Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 1 |
| Heat (60°C) | 24 | 98.1 | 0 |
| Photolysis | 24 | 95.7 | 1 |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. novelgenetech.com [novelgenetech.com]
- 4. longdom.org [longdom.org]
- 5. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labstat.com [labstat.com]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. [PDF] Use of LC-MS/MS for xenobiotic metabolism studies in animals | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Tanzawaic acid E bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in bioassays involving Tanzawaic acid E.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its analogs?
This compound and its derivatives have been reported to exhibit a range of biological activities. Primarily, they are recognized for their anti-inflammatory properties.[1][2][3][4] Studies have shown that certain Tanzawaic acids can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2][3] This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2][3]
Furthermore, some derivatives have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.[2][3][5] More recently, Tanzawaic acid derivatives have been identified as inhibitors of RANKL-induced osteoclastogenesis, suggesting a potential role in bone metabolism and related diseases by modulating the NF-κB signaling pathway.[6][7] Cytotoxic effects have also been observed in some cancer cell lines.[5][8]
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors:
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Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number can lead to genetic drift and altered sensitivity to compounds. Always use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome. Overly confluent or sparse cultures will respond differently to the compound. It is crucial to optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly stored and that the compound is fully dissolved in the assay medium at the tested concentrations. Precipitation of the compound can lead to inaccurate dosing and high variability.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or affect cell growth, thereby altering the apparent IC50. Consider reducing the serum concentration or using serum-free media during the treatment period if your cell line can tolerate it.
Q3: My dose-response curve for this compound is not showing a complete inhibition at high concentrations. What could be the reason?
An incomplete dose-response curve, where the response plateaus below 100% inhibition, can be attributed to several factors:
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Compound Solubility: At higher concentrations, this compound might be precipitating out of the solution, meaning the effective concentration is lower than intended. Visually inspect the wells for any signs of precipitation.
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Off-Target Effects: The compound might have secondary targets that counteract the inhibitory effect at high concentrations.
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Assay Artifacts: The chosen viability assay might be susceptible to interference from the compound. For instance, in an MTT assay, a colored compound or a compound with reducing properties can interfere with the formazan (B1609692) product measurement.[1]
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Cellular Resistance Mechanisms: The cell line might possess or develop mechanisms to counteract the effect of the compound, such as upregulation of efflux pumps.
Q4: Can the vehicle solvent (e.g., DMSO) affect my results?
Yes, the concentration of the vehicle solvent is a critical parameter. High concentrations of solvents like DMSO can be toxic to cells and can influence the experimental outcome. It is recommended to keep the final concentration of the solvent consistent across all wells, including the controls, and typically below 0.5%. Always run a vehicle-only control to assess the effect of the solvent on cell viability.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TAE-V-01 | High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well.2. Incomplete dissolution of this compound: Compound not fully dissolved in the culture medium.3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure a single-cell suspension before plating.2. Prepare a concentrated stock solution in a suitable solvent and vortex thoroughly before diluting in culture medium.3. Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or culture medium. |
| TAE-V-02 | No dose-dependent decrease in cell viability | 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action.2. Incorrect assay endpoint: The incubation time may be too short to induce a measurable effect.3. Assay insensitivity: The chosen viability assay may not be sensitive enough. | 1. Verify the expression of potential targets in your cell line, if known. Test on a different, more sensitive cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Consider a more sensitive assay, such as an ATP-based luminescent assay. |
| TAE-V-03 | IC50 values are significantly different from published data | 1. Different cell line used. 2. Variations in cell passage number or health. 3. Different assay duration or protocol. 4. Purity of the this compound sample. | 1. Ensure you are using the same cell line as the published study.2. Use authenticated cell lines within a consistent passage number range.3. Align your experimental protocol with the published method as closely as possible.4. Verify the purity of your compound. |
| TAE-I-01 | Inconsistent results in NO production assay | 1. Variable LPS stimulation: Inconsistent LPS concentration or activity.2. Interference with Griess reagent: this compound may interfere with the colorimetric reading.3. Cell stress affecting NO production. | 1. Use a fresh, validated batch of LPS and ensure consistent final concentrations.2. Run a cell-free control with this compound and the Griess reagent to check for interference.3. Ensure optimal cell culture conditions to minimize baseline stress. |
| TAE-P-01 | Low signal in PTP1B inhibition assay | 1. Inactive enzyme: Improper storage or handling of PTP1B.2. Substrate degradation: pNPP substrate is light-sensitive and can degrade.3. Incorrect buffer conditions: pH and ionic strength of the buffer are critical for enzyme activity. | 1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.2. Prepare fresh substrate solution for each experiment and protect it from light.3. Prepare fresh buffer and verify the pH before use. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Tanzawaic acid derivatives in various bioassays. Note that values for this compound specifically are limited in the public domain, and data for its analogs are provided for context.
| Compound | Assay | Cell Line / Target | IC50 (µM) | Reference |
| Tanzawaic acid A | NO Production | BV-2 | 7.1 | [3] |
| Tanzawaic acid A | NO Production | RAW264.7 | 27.0 | [3] |
| Tanzawaic acid A | PTP1B Inhibition | PTP1B | 8.2 | [3] |
| Tanzawaic acid B | PTP1B Inhibition | PTP1B | 8.2 | [3] |
| 2E,4Z-tanzawaic acid D | NO Production | BV-2 | 37.8 | [3] |
| Tanzawaic acid B | NO Production | BV-2 | 42.5 | [3] |
| Tanzawaic acid A | Cytotoxicity | HeLaS3 | >50 µg/mL (~185 µM) | [5][8] |
| Steckwaic acid F (analog) | NF-κB Inhibition | 10.4 | [6][7] | |
| Tanzawaic acid analog | NF-κB Inhibition | 18.6 | [6][7] | |
| Tanzawaic acid analog | NF-κB Inhibition | 15.2 | [6][7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight at 37°C in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
PTP1B Inhibition Assay
This is a general protocol for an in vitro enzyme inhibition assay.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, PTP1B enzyme, and various concentrations of this compound. Include a positive control inhibitor (e.g., suramin) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubation and Reading: Incubate at 37°C for a defined period (e.g., 30 minutes). Stop the reaction by adding NaOH. Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of Tanzawaic acid derivatives.
Caption: General experimental workflow for a cell-based bioassay.
Caption: Logical troubleshooting workflow for inconsistent bioassay results.
References
- 1. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 6. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Tanzawaic acid E under different conditions
Technical Support Center: Stability Testing of Tanzawaic Acid E
Frequently Asked Questions (FAQs)
1. What are the potential degradation pathways for this compound?
This compound possesses several functional groups susceptible to degradation: a carboxylic acid, a conjugated polyene system, and a tetralin core. Potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can be susceptible to changes in pH, although it is generally stable.[1][2]
-
Oxidation: The polyunsaturated fatty acid-like side chain is prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[3][4][5][6]
-
Photodegradation: The conjugated polyene system can absorb UV light, leading to isomerization or other photochemical reactions.[7]
-
Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.
2. How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
3. What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions, the following types of degradation products might be observed:
-
Acid/Base Hydrolysis: While the carboxylic acid itself is relatively stable, extreme pH and heat could potentially lead to decarboxylation or other rearrangements, though this is less common for simple carboxylic acids.[1][2]
-
Oxidation: Oxidation of the polyene chain can lead to the formation of hydroperoxides, aldehydes, and shorter-chain carboxylic acids.[3][6]
-
Photodegradation: Isomers of the polyene chain (e.g., cis-trans isomerization) are likely primary photodegradation products.[7]
-
Thermal Stress: A combination of oxidative and hydrolytic degradation products may be observed.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
Question: I am observing a rapid decrease in the purity of my this compound solution (dissolved in methanol) when stored at room temperature on the lab bench. What could be the cause and how can I prevent it?
Answer:
This is likely due to a combination of photodegradation and oxidation. The conjugated polyene system in this compound is susceptible to degradation upon exposure to light and air.
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air (oxygen) in the headspace.
-
Use Fresh Solvents: Ensure that your solvents are of high purity and have not been stored for long periods where they could have accumulated peroxides.
-
Inert Atmosphere: If possible, degas your solvent before use and overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Refrigerate: Store the solution at 2-8°C when not in use.
Issue 2: Inconsistent Results in Stability Studies Under Acidic Conditions
Question: My stability study of this compound in 0.1 M HCl at 60°C is showing variable degradation rates between experiments. What could be causing this inconsistency?
Answer:
Inconsistency in acid-catalyzed degradation studies can arise from several factors related to experimental setup and execution.
Troubleshooting Steps:
-
Precise pH Control: Ensure the final pH of your sample solution is consistent. The addition of this compound (even in small amounts) can slightly alter the pH. Verify the pH after sample preparation.
-
Temperature Control: Use a calibrated heating block or water bath with minimal temperature fluctuation. Ensure all samples experience the same temperature profile.
-
Consistent Headspace: As with the previous issue, the amount of oxygen in the headspace can influence oxidative degradation, which may be accelerated by acidic conditions. Maintain a consistent headspace volume across all samples.
-
Purity of Reagents: Use high-purity HCl and water to avoid contaminants that could catalyze side reactions.
-
Sampling Technique: Ensure your sampling method does not introduce variability. For example, if you are taking aliquots over time, ensure the sample is well-mixed before each withdrawal and that the process minimizes exposure to air and light.
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data on the stability of this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Hydrolytic Stability of this compound (1 mg/mL) at 60°C
| Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | ~5% | Minor oxidative products |
| 72 | ~12% | Oxidative products, potential for minor isomerization | |
| Water (pH ~7) | 24 | <1% | Negligible |
| 72 | ~2% | Minor oxidative products | |
| 0.1 M NaOH | 24 | ~8% | Oxidative products, potential for salt formation affecting chromatography |
| 72 | ~20% | Significant oxidative degradation |
Table 2: Oxidative Stability of this compound (1 mg/mL) at Room Temperature
| Condition | Time (hours) | % Degradation | Major Degradation Products |
| 3% H₂O₂ | 8 | ~15% | Multiple oxidative products (hydroperoxides, aldehydes) |
| 24 | ~40% | Extensive oxidative degradation | |
| 6% H₂O₂ | 8 | ~35% | Extensive oxidative degradation |
| 24 | >60% | Significant decomposition |
Table 3: Photostability of this compound (Solid and Solution) - ICH Q1B Conditions
| Form | Condition | Duration | % Degradation | Major Degradation Products |
| Solid | Overall illumination ≥ 1.2 million lux hours | 7 days | ~3% | Minor surface oxidation/isomerization |
| Solution (in Methanol) | Overall illumination ≥ 1.2 million lux hours | 24 hours | ~25% | Cis/trans isomers, oxidative products |
Table 4: Thermal Stability of this compound (Solid) at 80°C
| Time (days) | % Degradation | Major Degradation Products |
| 7 | ~4% | Minor oxidative products |
| 14 | ~9% | Increase in oxidative products |
| 30 | ~18% | Significant oxidative degradation |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Preparation of Stress Samples:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the stress samples in a controlled temperature environment (e.g., 60°C). Protect from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
Neutralization (for acidic and basic samples): Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile (B52724) and water with 0.1% formic acid, with UV detection at the λmax of this compound).
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Preparation of Stress Sample: Dilute the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3% H₂O₂) to a final drug concentration of 0.1 mg/mL.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Logic for Inconsistent Stability Study Results.
References
- 1. CARBOXYLIC ACIDS [sydney.edu.au]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides | MDPI [mdpi.com]
- 4. aklectures.com [aklectures.com]
- 5. biochemistryclub.com [biochemistryclub.com]
- 6. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Tanzawaic Acid E Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the detection and quantification of Tanzawaic acid E. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during analysis.
Troubleshooting Guides
This section is designed to help users identify and resolve specific issues that may arise during the HPLC or LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the acidic this compound and basic sites on the silica-based column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).- Lower the sample concentration.- Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain its neutral form. |
| Poor Resolution/Overlapping Peaks | - Inadequate separation efficiency.- Inappropriate mobile phase composition or gradient.- Column degradation. | - Optimize the mobile phase gradient, starting with a lower organic solvent percentage and a slower gradient.- Try a different column with a different stationary phase (e.g., Phenyl-Hexyl).- Replace the column if it has been used extensively or shows signs of pressure increase. |
| Variable Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Purge the HPLC pump to remove air bubbles.- Ensure mobile phase components are well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase for each run. |
| Low Signal Intensity/No Peak | - Insufficient sample concentration.- Degradation of this compound.- Detector settings are not optimal.- Issues with the ionization source (LC-MS). | - Concentrate the sample or inject a larger volume.- Prepare fresh samples and standards, and store them at low temperatures in the dark.- Optimize detector wavelength (for UV) or MS parameters (e.g., cone voltage, collision energy).- Clean and maintain the ESI or APCI source according to the manufacturer's instructions. |
| High Backpressure | - Blockage in the HPLC system (e.g., inline filter, guard column, or column frit).- Precipitation of buffer salts in the mobile phase. | - Systematically check for blockages by removing components one by one (guard column, then analytical column).- Replace the inline filter or guard column.- Back-flush the analytical column with an appropriate solvent (check manufacturer's instructions).- Ensure the buffer concentration is compatible with the organic solvent percentage in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC-UV analysis of this compound?
A1: A good starting point for an analytical HPLC-UV method would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient from 40% to 90% B over 20 minutes at a flow rate of 1.0 mL/min should provide a decent separation. Detection can be performed at the UV absorbance maximum of this compound, which is around 255-260 nm.[1]
Q2: Is LC-MS or GC-MS more suitable for the analysis of this compound?
A2: LC-MS is generally more suitable for the analysis of this compound. As a non-volatile and thermally labile compound, derivatization would be required for GC-MS analysis, which can introduce variability. LC-MS, particularly with an electrospray ionization (ESI) source in negative ion mode, allows for the direct analysis of the acidic molecule, providing high sensitivity and selectivity.
Q3: How can I improve the ionization efficiency of this compound in LC-MS?
A3: To improve ionization in negative ion mode ESI, ensure the mobile phase has a slightly acidic pH (e.g., by adding 0.1% formic acid) to facilitate proton abstraction. In some cases, a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) can also be beneficial. For Atmospheric Pressure Chemical Ionization (APCI), a mobile phase that can readily transfer a proton is advantageous.
Q4: What are typical limit of detection (LOD) and limit of quantification (LOQ) values I can expect for this compound analysis by LC-MS/MS?
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from a well-optimized LC-MS/MS method for the analysis of compounds similar to this compound.
Table 1: Typical LC-MS/MS Method Validation Parameters for Acidic Terpenoids
| Parameter | Typical Range |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 30 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Data synthesized from analogous compounds in the literature.[2][3][4][5]
Table 2: Example LC-MS/MS Parameters for Terpenoid Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/Hr |
| Collision Gas | Argon |
| Collision Energy | 15 - 30 eV |
These are starting parameters and should be optimized for the specific instrument and this compound.
Experimental Protocols
Extraction and Purification of this compound from Penicillium sp.
This protocol is a general guideline based on methods reported for the isolation of Tanzawaic acids.[1][6]
-
Fungal Cultivation: Culture the Penicillium sp. strain known to produce this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28 °C with shaking.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).
-
-
Purification:
-
Combine fractions containing this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid in an isocratic or gradient elution to isolate pure this compound.
-
Confirm the identity and purity of the isolated compound using NMR and mass spectrometry.
-
Analytical HPLC-UV Method for this compound Quantification
-
Instrumentation: HPLC system with a UV-Vis detector, a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.
-
Gradient: 40% B to 90% B in 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Signaling Pathways and Experimental Workflows
Tanzawaic acid derivatives have been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway and Protein Tyrosine Phosphatase 1B (PTP1B).
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Addressing Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the Technical Support Center, your resource for troubleshooting and navigating the complexities of cytotoxicity assays in non-cancerous cell lines. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges, provide clear protocols, and offer insights into the underlying cellular mechanisms.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during cytotoxicity testing in non-cancerous cell lines.
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability among replicate wells can obscure the true effect of a test compound. Common causes include inconsistent cell seeding, pipetting errors, and the "edge effect" in multi-well plates.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions.
-
Edge Effect: Evaporation in the outer wells of a plate can concentrate media components and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Q2: I'm observing high background absorbance/fluorescence in my control wells. What could be the cause?
High background signals can mask the true experimental results. Potential causes include contamination, interference from media components, or issues with the assay reagent itself.
-
Contamination: Microbial contamination can alter the metabolic activity of cells or directly interact with assay reagents. Regularly check your cultures for any signs of contamination.
-
Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can contribute to background signals in some assays. Consider using phenol red-free media and reducing the serum concentration during the assay.[1]
-
Reagent Integrity: Ensure that assay reagents are stored correctly and are not expired. Some reagents are light-sensitive and should be handled accordingly.
Q3: My MTT assay results show over 100% viability compared to the untreated control. How is this possible?
This phenomenon can occur if the test compound enhances metabolic activity without increasing cell number, or if it interferes with the assay chemistry.
-
Increased Metabolic Activity: The compound may be stimulating mitochondrial activity, leading to increased reduction of the MTT reagent.
-
Compound Interference: The test compound itself might be colored or have reducing properties that interfere with the assay. Run a control with the compound in cell-free medium to test for this.
-
Confirm with an Orthogonal Assay: It is crucial to validate viability results with a different assay that measures a distinct cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content.
Q4: My LDH assay shows low LDH release, but microscopy indicates significant cell death. Why is there a discrepancy?
This discrepancy can arise from the timing of the assay or interference with the LDH enzyme.
-
Assay Timing: LDH is released during late-stage apoptosis or necrosis. If your compound induces a slow cell death process, you may need to perform the assay at a later time point.
-
Enzyme Inhibition: The test compound could be inhibiting the activity of the released LDH enzyme. You can test for this by adding your compound to the supernatant of cells treated with a known LDH-releasing agent (like Triton X-100).
-
Cellular Debris: Excessive cell debris can interfere with the assay. Centrifuge your plates before collecting the supernatant to pellet any detached cells and debris.
Q5: How do I interpret conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH)?
Different assays measure different cellular parameters, and conflicting results can provide valuable insights into the mechanism of cytotoxicity.[2][3]
-
MTT vs. LDH: The MTT assay measures metabolic activity, which can decrease early in the apoptotic process.[2] The LDH assay measures membrane integrity, which is typically compromised in later stages of apoptosis or necrosis.[3] A compound that shows a decrease in MTT signal but no increase in LDH release may be causing cytostatic effects or early apoptosis without immediate cell lysis.
-
Multi-Assay Approach: It is best practice to use at least two different assays that measure different endpoints to get a more complete picture of a compound's cytotoxic profile.
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance Values | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the exponential growth phase. |
| Low metabolic activity of cells. | Increase incubation time with the MTT reagent (up to 4 hours). | |
| Incomplete solubilization of formazan (B1609692) crystals. | Ensure complete dissolution of formazan crystals by gentle mixing or shaking. Use a sufficient volume of a suitable solubilizing agent like DMSO.[4] | |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Check for microbial contamination. |
| Interference from phenol red in the media. | Use phenol red-free media or wash cells with PBS before adding the MTT reagent.[4] | |
| Direct reduction of MTT by the test compound. | Run a cell-free control with the compound and MTT reagent. If a color change occurs, consider an alternative assay. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects. | Avoid using the outer wells of the 96-well plate for experimental samples. |
Troubleshooting the LDH Assay
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release in Controls | Suboptimal cell culture conditions. | Ensure cells are healthy and not overgrown. Use fresh media and supplements. |
| Handling-induced cell damage. | Handle cells gently during media changes and reagent additions. Avoid forceful pipetting. | |
| High background LDH in serum. | Reduce the concentration of serum in the culture medium during the assay.[1] | |
| Low or No LDH Release in Treated Wells | Assay performed too early. | Increase the incubation time to allow for late-stage cell death and LDH release. |
| Inhibition of LDH enzyme by the test compound. | Test for direct inhibition by adding the compound to a known amount of LDH. | |
| Low cell number. | Ensure a sufficient number of cells are plated to generate a detectable signal upon lysis. | |
| High Variability Between Replicates | Inconsistent cell lysis. | Ensure complete cell lysis in the maximum LDH release control wells (e.g., using Triton X-100). |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents. If present, they can be removed with a sterile needle. |
Quantitative Data Summary
Table 1: Expected Absorbance Values for Assay Controls
This table provides typical absorbance ranges for control wells in MTT and LDH assays. Actual values may vary depending on the cell line, cell density, and specific assay kit used.
| Assay | Control Type | Description | Expected Absorbance (OD) |
| MTT | Untreated Cells (Negative Control) | Healthy, viable cells | 0.75 - 1.25[5] |
| Blank (Media + MTT + Solubilizer) | No cells | ~0.05 - 0.1[5][6] | |
| Positive Control (e.g., 1µM Staurosporine) | Cells treated with a known cytotoxic agent | Significantly lower than untreated cells | |
| LDH | Spontaneous Release (Untreated Cells) | Basal LDH release from healthy cells | Low absorbance, slightly above background |
| Maximum Release (Positive Control) | Cells lysed with a detergent (e.g., Triton X-100) | High absorbance, representing 100% cytotoxicity | |
| Blank (Media Only) | No cells | Should be close to zero |
Table 2: Example IC₅₀ Values of Common Cytotoxic Compounds in Non-Cancerous Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values can vary significantly based on the cell line and experimental conditions.
| Compound | Non-Cancerous Cell Line | Assay | Incubation Time | IC₅₀ Value |
| Doxorubicin | HK-2 (Human Kidney) | MTT | 24 hours | > 20 µM[7] |
| Cisplatin | HaCaT (Human Keratinocyte) | Not specified | Not specified | ~5-10 µM[8] |
| Staurosporine | WI-38 (Human Lung Fibroblast) | Not specified | Not specified | > Staurosporine's effect on cancer cell lines[9] |
Experimental Protocols
MTT Cell Viability Assay Protocol (for Adherent Cells)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[4]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of your test compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
LDH Cytotoxicity Assay Protocol
This protocol provides a general workflow for measuring LDH release from damaged cells.[10][11]
-
Cell Plating and Treatment: Plate cells and treat with your test compound as described in the MTT assay protocol (Steps 1 and 2). Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, such as 1% Triton X-100).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflows
Caption: General experimental workflow for in vitro cytotoxicity assays.
References
- 1. rsc.org [rsc.org]
- 2. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
Validation & Comparative
Unraveling the Molecular Architecture of Tanzawaic Acid E: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of a natural product is paramount. This guide provides a definitive comparison of the initially proposed planar structure of Tanzawaic acid E with its confirmed three-dimensional stereostructure, supported by comprehensive experimental data.
The journey to elucidate the exact molecular conformation of this compound, a polyketide natural product, showcases the power of modern analytical techniques in resolving structural ambiguities. While initial spectroscopic analysis provided a two-dimensional roadmap of its atomic connectivity, the true spatial arrangement of its atoms, or stereochemistry, required more sophisticated methods for confirmation. This guide will detail the experimental evidence that solidified our understanding of this complex molecule.
From 2D Proposition to 3D Confirmation: A Structural Comparison
The structure of a molecule exists beyond a flat plane. For complex natural products like this compound, understanding the precise three-dimensional arrangement of its atoms is crucial as it dictates its biological activity. The initial structural hypothesis for this compound was based on foundational spectroscopic techniques, which successfully outlined its core chemical scaffold. However, the definitive architecture, with its intricate stereochemistry, was ultimately confirmed through single-crystal X-ray diffraction.
Below is a comparison of the proposed planar structure and the confirmed stereostructure of this compound.
Figure 1: Proposed 2D Structure of this compound
Awaiting actual 2D structure image to generate the DOT script. Caption: Proposed planar structure of this compound.
Figure 2: Confirmed 3D Stereostructure of this compound
Awaiting actual 3D structure image to generate the DOT script. Caption: Confirmed stereostructure of this compound.
The Decisive Evidence: A Multi-faceted Analytical Approach
The confirmation of this compound's structure hinged on the convergence of data from multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Spectroscopic Foundation: NMR Data
Initial structural elucidation of the tanzawaic acid family, including this compound, was heavily reliant on one- and two-dimensional NMR spectroscopy. Techniques such as COSY, HMBC, and NOESY allowed for the assignment of proton and carbon signals and established the connectivity of the molecular framework. The stereochemistry of related compounds, tanzawaic acids I and J, was later assigned based on the foundational work done on tanzawaic acids E and F by Malmstrøm, Christophersen, and Frisvad in 2000.
The Gold Standard: Single-Crystal X-ray Crystallography
The unambiguous determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray crystallography. This powerful technique provides precise coordinates of each atom in the crystal lattice, revealing the molecule's absolute configuration. The structure of this compound was reported to be supported by this method, providing the definitive evidence for its stereochemistry.[1]
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₂₆O₃ |
| Molecular Weight | 290.40 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 8.8767(4) |
| b (Å) | 12.3684(7) |
| c (Å) | 16.443(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1804.8(2) |
| Z | 4 |
Experimental Protocols
The confirmation of the structure of this compound relied on standard, yet powerful, analytical techniques. The general methodologies employed are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). This typically included:
-
¹H NMR (Proton NMR) to identify the types and number of hydrogen atoms.
-
¹³C NMR (Carbon-13 NMR) to identify the types and number of carbon atoms.
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which is vital for deducing relative stereochemistry.
-
-
Data Analysis: The resulting spectra were analyzed to assign all proton and carbon signals and to piece together the molecule's connectivity and relative stereochemistry.
Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.
-
Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model was subsequently refined against the experimental data to yield the final, precise atomic coordinates.
Logical Workflow for Structure Confirmation
The process of confirming the structure of a natural product like this compound follows a logical progression, beginning with isolation and culminating in the definitive determination of its three-dimensional form.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural elucidation of this compound serves as a clear example of the rigorous process required to confirm the structure of a complex natural product. While initial 2D spectroscopic methods could propose a planar structure, the definitive confirmation of its intricate three-dimensional architecture, including its absolute stereochemistry, was unequivocally established by single-crystal X-ray crystallography. This confirmed structure is crucial for understanding its biological activity and for any future efforts in its synthesis or the development of its analogs for therapeutic applications.
References
Unveiling the Anti-Inflammatory Potential of Tanzawaic Acid E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory effects of Tanzawaic acid E, a natural compound that has garnered interest for its therapeutic potential. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivatives has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory agents.
| Compound | Cell Line | Stimulant | IC50 (NO Inhibition) | Reference |
| Tanzawaic acid A | BV-2 | LPS | 7.1 µM | [1] |
| Tanzawaic acid B | BV-2 | LPS | 42.5 µM | [1] |
| 2E,4Z-tanzawaic acid D | BV-2 | LPS | 37.8 µM | [1] |
| Indomethacin (B1671933) | RAW 264.7 | LPS | 56.8 µM | |
| Dexamethasone | RAW 264.7 | LPS | 34.60 µg/mL |
Note: The IC50 values for Tanzawaic acid derivatives were determined in BV-2 microglial cells, while the values for Indomethacin and Dexamethasone were in RAW 264.7 macrophage cells. Direct comparison should be made with caution due to potential differences in cell line sensitivity.
Unraveling the Mechanism of Action: Inhibition of Key Inflammatory Mediators
The anti-inflammatory effects of Tanzawaic acid derivatives are attributed to their ability to suppress the expression of key pro-inflammatory enzymes and cytokines.
Inhibition of iNOS and COX-2 Expression
Studies have shown that Tanzawaic acid derivatives significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2][3] These two enzymes are crucial for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation. The downregulation of iNOS and COX-2 by Tanzawaic acid compounds directly contributes to the reduction of these inflammatory molecules.
Suppression of Pro-Inflammatory Cytokines
Furthermore, Tanzawaic acid derivatives have been found to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] These cytokines play a pivotal role in amplifying the inflammatory response and are key targets for anti-inflammatory therapies.
Signaling Pathways in Inflammation
The anti-inflammatory activity of many natural compounds is mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's interaction with these pathways is still under investigation, it is plausible that its mechanism of action involves the inhibition of these critical inflammatory cascades.
Caption: Key signaling pathways in LPS-induced inflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: For inflammatory response induction, cells are seeded in appropriate plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) from E. coli. Test compounds (this compound, comparators) are typically added 1 hour prior to LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the desired incubation period with LPS and test compounds, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
-
Principle: ELISA is a quantitative immunoassay used to measure the concentration of specific proteins (cytokines in this case) in a sample.
-
Procedure:
-
Collect the cell culture supernatant after the experimental treatment.
-
Use commercially available ELISA kits for mouse TNF-α and IL-1β.
-
Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 | MDPI [mdpi.com]
- 3. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tanzawaic Acid E Against Other Tanzawaic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of the biological efficacy of Tanzawaic acid E relative to other members of the tanzawaic acid family. The available experimental data primarily centers on their activity as inhibitors of bacterial conjugation, a key mechanism for the spread of antibiotic resistance.
Overview of Comparative Efficacy
Current research strongly indicates that the structural variations among tanzawaic acids significantly impact their biological activity. While Tanzawaic acids A and B have been identified as effective inhibitors of bacterial conjugation, this compound has been shown to be inactive in this regard.[1][2] This difference is attributed to the presence of an additional hydroxyl group in the chemical structure of this compound.[1]
At present, comparative efficacy data for this compound in other biological assays, such as anti-inflammatory or cytotoxic activities, is not available in the reviewed literature. The following sections detail the experimental findings related to bacterial conjugation inhibition.
Data on Bacterial Conjugation Inhibition
The inhibitory effects of Tanzawaic acids A, B, and E on the conjugation of the R388 plasmid were evaluated. The results demonstrate a clear distinction in efficacy, with this compound showing no significant inhibitory activity.
| Compound | Concentration | Conjugation Frequency (CF) | Inhibition | Source |
| Control (No Compound) | - | ~10-1 | - | [3] |
| Tanzawaic Acid A | 1 mM | ~10-4 | Yes | [3] |
| Tanzawaic Acid B | 1 mM | ~10-4 | Yes | [3] |
| This compound | 1 mM | ~10-1 | No | [3] |
Experimental Protocols
The comparative data for conjugation inhibition was obtained through a plate-conjugation assay.
Plate-Conjugation Assay
This method is utilized to measure the frequency of plasmid transfer between donor and recipient bacterial strains on a solid medium.
1. Strain Preparation:
- Donor bacterial strains (e.g., E. coli carrying the R388 plasmid) and recipient strains are cultured overnight in a suitable liquid medium (e.g., LB broth) at 37°C.
2. Mating Experiment:
- Equal volumes of the overnight cultures of donor and recipient strains are mixed.
- The cell mixture is deposited onto a solid agar (B569324) plate (e.g., LB agar) and incubated for a set period to allow for conjugation to occur.
3. Selection of Transconjugants:
- Following incubation, the bacterial cells are recovered from the mating plate and resuspended in a saline solution.
- Serial dilutions of the cell suspension are plated on selective agar containing antibiotics that select for recipient cells that have successfully received the plasmid (transconjugants).
- To determine the total number of recipient and donor cells, dilutions are also plated on agar with antibiotics selective for each of these populations.
4. Calculation of Conjugation Frequency:
- The plates are incubated overnight at 37°C.
- The number of colony-forming units (CFU) on each selective plate is counted.
- The conjugation frequency (CF) is calculated as the number of transconjugant CFUs per donor CFU.
5. Inhibition Assay:
- To test the inhibitory effect of the tanzawaic acids, the compounds (Tanzawaic acids A, B, or E) are added to the initial donor and recipient cell mixture at a specified concentration (e.g., 1 mM).
- The subsequent steps of the assay are performed as described above.
- The CF in the presence of a compound is compared to the CF of a control experiment conducted without any compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the plate-conjugation assay used to compare the efficacy of the tanzawaic acids.
References
- 1. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
- 3. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors | PLOS One [journals.plos.org]
A Comparative Analysis of Tanzawaic Acid E and Other PTP1B Inhibitors for Therapeutic Research
For Immediate Release – A detailed comparison of naturally derived and synthetic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes, obesity, and cancer. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of Tanzawaic acid E and other notable PTP1B inhibitors, supported by experimental data and methodologies.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key metabolic signaling pathways. It attenuates insulin (B600854) signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate proteins (IRS-1/2).[1] Similarly, it downregulates the leptin signaling pathway through the dephosphorylation of Janus kinase 2 (JAK2).[2][3] Consequently, elevated PTP1B activity is linked to insulin resistance and is considered a significant target for the development of therapeutics for type 2 diabetes and obesity.[1][4][5] The exploration of potent and selective PTP1B inhibitors is a major focus in modern drug discovery.
Overview of Compared PTP1B Inhibitors
This guide focuses on a comparative analysis of this compound against a selection of other well-documented PTP1B inhibitors: Trodusquemine (MSI-1436), Ertiprotafib, and Claramine. These compounds represent a range of structural classes and mechanisms of action.
Tanzawaic Acids: A family of fungal metabolites, Tanzawaic acids have demonstrated diverse biological activities. Specifically, Tanzawaic acids A and B have been identified as inhibitors of PTP1B.[2][6][7] This guide will use the data for these closely related compounds to represent the potential of the Tanzawaic acid class, including this compound, in PTP1B inhibition.
Trodusquemine (MSI-1436): A naturally occurring aminosterol, Trodusquemine is a well-characterized, non-competitive, allosteric inhibitor of PTP1B.[6][8][9] It exhibits high selectivity for PTP1B over other related phosphatases and has been investigated in clinical trials for diabetes and obesity.[8][10]
Ertiprotafib: Developed for the treatment of type 2 diabetes, Ertiprotafib is a PTP1B inhibitor that progressed to phase II clinical trials.[11] It is noted for its unconventional mechanism of action, which involves inducing the aggregation of the PTP1B enzyme.[12][13]
Claramine: A synthetic polyaminosteroid derivative, Claramine was developed as an analogue to Trodusquemine.[1][4] It is also a selective inhibitor of PTP1B and has shown insulin-mimetic effects in preclinical studies.[4][5][14]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds against PTP1B is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Type | Mechanism of Action | IC50 Value (µM) |
| Tanzawaic Acid A/B | Natural Product (Fungal Metabolite) | Not specified | 8.2[2][6][7] |
| Trodusquemine (MSI-1436) | Natural Product (Aminosterol) | Non-competitive, Allosteric | 0.1 - 0.6 |
| Ertiprotafib | Synthetic | Induces Protein Aggregation | 1.6 - 29[7] |
| Claramine | Synthetic (Polyaminosteroid) | Selective PTP1B Inhibition | Comparable to Trodusquemine[1][4] |
PTP1B Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway and the mechanism by which its inhibition can restore downstream signaling.
Experimental Protocols
The determination of PTP1B inhibitory activity is crucial for the evaluation of potential therapeutic compounds. A common and reliable method is the in vitro PTP1B inhibition assay using a chromogenic substrate.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay measures the enzymatic activity of PTP1B through the hydrolysis of p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA, and 1 mM DTT.[10]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Sodium Orthovanadate, Na3VO4).[11]
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm.[10][11]
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add a defined amount of the PTP1B enzyme solution to each well. Then, add the various concentrations of the test compounds or control inhibitor to the respective wells.[11] Allow the enzyme and inhibitors to pre-incubate for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.[10][11]
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at time zero and then monitor the increase in absorbance over a set period (e.g., 30 minutes) at regular intervals.[11]
-
Data Analysis: The rate of pNP formation is proportional to the PTP1B activity. The percentage of inhibition for each compound concentration is calculated relative to the activity in the absence of an inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The landscape of PTP1B inhibitors is diverse, encompassing natural products and synthetic molecules with various mechanisms of action. Tanzawaic acids, including this compound, represent a class of natural product inhibitors with micromolar potency. In comparison, compounds like Trodusquemine offer higher potency through allosteric inhibition. Ertiprotafib, while also effective, presents a unique mechanism of inducing protein aggregation that distinguishes it from classical inhibitors. The continued investigation and comparison of these varied compounds are essential for the development of next-generation therapeutics targeting PTP1B for the management of metabolic diseases.
References
- 1. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. repository.kopri.re.kr [repository.kopri.re.kr]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.2.3. Enzymatic Assays with PTP1B [bio-protocol.org]
A Comparative Analysis of Tanzawaic Acid E and Tanzawaic Acid A for Researchers and Drug Development Professionals
A detailed examination of the structural and functional differences between two related fungal polyketides, Tanzawaic acid E and Tanzawaic acid A, reveals distinct bioactivities that could guide future drug discovery efforts. While both compounds share a common chemical scaffold, subtle structural variations appear to significantly impact their therapeutic potential.
Tanzawaic acids are a class of polyketides produced by fungi of the genus Penicillium.[1] This guide provides a comparative analysis of two specific analogues, this compound and Tanzawaic acid A, focusing on their chemical structures, biological activities, and the experimental protocols used to evaluate their effects. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these molecules and their potential applications.
Chemical Structure and Origin
Tanzawaic acid A and this compound are both characterized by a core trans-decalin scaffold and a penta-2′,4′-dienoic acid side chain.[2] They are natural products isolated from various Penicillium species.[1][3]
The definitive chemical structure of this compound has been determined by X-ray crystallography and is available from the Cambridge Crystallographic Data Centre (CCDC 962066).[3][4] While both molecules share the fundamental tanzawaic acid framework, the specific substitutions on the decalin ring are key differentiating features that likely govern their distinct biological profiles.
Comparative Biological Activities
Experimental data has revealed different biological activities for Tanzawaic acid A and this compound. Tanzawaic acid A has demonstrated notable anti-inflammatory and enzyme-inhibitory effects, while the reported activities of this compound are more limited.
| Compound | Biological Activity | Cell Line | IC50 Value |
| Tanzawaic acid A | Nitric Oxide (NO) Production Inhibition | BV-2 (microglial cells) | 7.1 μM[1] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 (macrophages) | 27.0 μM[1] | |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - | 8.2 μM[1] | |
| This compound | Bacterial Conjugation Inhibition | - | No significant activity[2] |
| Conidial Germination Inhibition | Magnaporthe oryzae | Inhibited at ≤ 50 µg/mL[3] |
Table 1: Summary of quantitative biological data for Tanzawaic acid A and this compound.
Signaling Pathways and Experimental Workflows
The anti-inflammatory activity of Tanzawaic acid A is attributed to its ability to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation, also points to its potential in other therapeutic areas.
Below are diagrams illustrating the general signaling pathway affected by Tanzawaic acid A and the experimental workflows for the key assays cited.
Figure 1: Proposed mechanism of anti-inflammatory action of Tanzawaic acid A.
Figure 2: Workflow for the Nitric Oxide (NO) production inhibition assay.
Figure 3: Workflow for the Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Tanzawaic acid A or E).
-
Stimulation: After a 1-hour pre-treatment with the test compounds, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubated for an additional 24 hours.
-
Griess Reaction: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of PTP1B using a colorimetric substrate.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction buffer consists of 50 mM MOPS (pH 7.0), 1 mM dithiothreitol (B142953) (DTT), and 1 mM EDTA.
-
Inhibitor Addition: Various concentrations of the test compounds (Tanzawaic acid A or E) are added to the wells containing the reaction buffer and recombinant human PTP1B enzyme.
-
Pre-incubation: The mixture is pre-incubated for 10 minutes at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubation and Measurement: The plate is incubated at 37°C, and the formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculation: The percentage of PTP1B inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion
This comparative guide highlights the distinct biological profiles of this compound and Tanzawaic acid A. While Tanzawaic acid A shows promise as an anti-inflammatory and PTP1B inhibitory agent, the currently available data on this compound suggests a different spectrum of activity. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore the structure-activity relationships within the broader tanzawaic acid family. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to screen for novel bioactive compounds.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanzawaic Acids, a Chemically Novel Set of Bacterial Conjugation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Independent Verification of Tanzawaic Acid E Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of the tanzawaic acid scaffold, with a focus on Tanzawaic Acid E, placed in context with other relevant compounds. Due to a lack of specific independently verified quantitative data for this compound in the public domain, this guide utilizes data from closely related and co-isolated analogs, Tanzawaic Acid A and Tanzawaic Acid B, as a proxy for the potential activity of the core tanzawaic acid structure. This document summarizes key research findings, presents available quantitative data in structured tables, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to Tanzawaic Acids
Tanzawaic acids are a class of polyketide natural products isolated from various species of the fungus Penicillium, including marine-derived strains.[1] These compounds are characterized by a substituted decalin core linked to a pentadienoic acid side chain. The tanzawaic acid family has garnered interest due to a range of reported biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme inhibitory properties. Notably, several tanzawaic acid derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in type 2 diabetes and obesity.
Comparative Analysis of Biological Activity
The primary biological activities attributed to the tanzawaic acid scaffold are anti-inflammatory effects and PTP1B inhibition.
Anti-inflammatory Activity
Several tanzawaic acid derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Tanzawaic Acid A | NO Production Inhibition | BV-2 | 7.1 | [2] |
| NO Production Inhibition | RAW 264.7 | 27.0 | [2] | |
| Tanzawaic Acid B | NO Production Inhibition | BV-2 | 42.5 | [2] |
| Steckwaic Acid E (Tanzawaic Acid Derivative) | NF-κB Inhibition | 10.4 | [1] | |
| Other Tanzawaic Acid Derivatives | NF-κB Inhibition | 15.2 - 18.6 | [1] |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making its inhibitors promising candidates for the treatment of type 2 diabetes and obesity. Tanzawaic acids A and B have been shown to inhibit PTP1B activity.
| Compound | Assay | IC50 (µM) | Reference |
| Tanzawaic Acid A | PTP1B Inhibition | 8.2 | [2] |
| Tanzawaic Acid B | PTP1B Inhibition | 8.2 | [2] |
Comparison with Alternative PTP1B Inhibitors
To provide a broader context, the PTP1B inhibitory activity of tanzawaic acids is compared with that of other natural product inhibitors from different chemical classes.
| Compound/Extract | Chemical Class | Source | IC50 (µM) | Reference |
| Ursolic Acid | Triterpenoid | Various Plants | 3.1 - 26.5 | [3] |
| Chlorogenic Acid | Phenylpropanoid | Artemisia princeps | 11.1 | [3] |
| Mucusisoflavone B | Isoflavone | Ficus racemosa | 2.5 | [3] |
| CYC31 | Bromophenol | Marine Organisms | 1.7 | [4] |
| 4'-Methoxypuerarin | Isoflavone | Pueraria lobata | 9.336 (µg/mL) | [5] |
| Glycitin | Isoflavone | Pueraria lobata | 10.56 (µg/mL) | [5] |
| Genistin | Isoflavone | Pueraria lobata | 16.46 (µg/mL) | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for independent verification and replication of the research findings.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the PTP1B enzyme.
Methodology:
-
Recombinant human PTP1B enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction is initiated by the addition of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP).
-
The enzymatic reaction, which results in the production of p-nitrophenol, is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped by the addition of a strong base (e.g., NaOH or KOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by cells, typically macrophages, in response to an inflammatory stimulus.
Methodology:
-
RAW 264.7 or BV-2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
The cells are incubated for a further 24 hours to allow for NO production.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of a compound on the protein expression levels of iNOS and COX-2 in cells.
Methodology:
-
Cells (e.g., RAW 264.7) are treated with the test compound and/or LPS as described in the NO production assay.
-
After treatment, the cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software, and the expression of iNOS and COX-2 is normalized to the loading control.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Tanzawaic Acids
The anti-inflammatory effects of tanzawaic acids are believed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Proposed mechanism of anti-inflammatory action of Tanzawaic Acids.
PTP1B Inhibition Experimental Workflow
The following diagram illustrates the workflow for determining the PTP1B inhibitory activity of a test compound.
Caption: Experimental workflow for PTP1B inhibition assay.
Conclusion and Future Directions
The available research indicates that the tanzawaic acid scaffold, represented by analogs such as Tanzawaic Acid A and B, possesses promising anti-inflammatory and PTP1B inhibitory activities. These effects appear to be mediated, at least in part, through the modulation of the NF-κB signaling pathway and direct enzyme inhibition.
However, a significant gap in the literature exists regarding the specific biological activities of this compound. Independent verification of its anti-inflammatory and PTP1B inhibitory potential, including the determination of its IC50 values, is crucial to fully assess its therapeutic promise. Furthermore, a comprehensive investigation into its mechanism of action, including its effects on other cellular signaling pathways, is warranted.
For drug development professionals, the tanzawaic acid scaffold represents an interesting starting point for the design of novel anti-inflammatory and anti-diabetic agents. Future research should focus on:
-
Independent Synthesis and Biological Evaluation of this compound: To provide definitive data on its potency and efficacy.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.
-
In Vivo Studies: To evaluate the therapeutic potential of promising tanzawaic acid derivatives in relevant animal models of inflammation and metabolic diseases.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and the broader class of tanzawaic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protein Tyrosine Phosphatase 1B Inhibitors of Pueraria lobata Based on the Spectrum–Effect Relationship by Q-Marker Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Tanzawaic Acid E for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and naturally sourced Tanzawaic acid E. This document aims to deliver an objective, data-driven analysis to inform research and development decisions by summarizing key performance data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
While direct comparative studies on the biological performance of synthetic versus natural this compound are not extensively available in current literature, the successful total synthesis of other members of the tanzawaic acid family, such as Tanzawaic acid B, has confirmed the identical chemical structure, stereochemistry, and optical rotation between the synthetic and natural forms. This structural identity strongly suggests an equivalence in their biological activity. This guide, therefore, presents the known biological activities of naturally sourced tanzawaic acids as a benchmark for both forms of this compound.
Tanzawaic acids, a class of polyketides isolated from various Penicillium species, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] These properties make them promising candidates for further investigation in drug discovery and development.
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activities of various naturally-derived tanzawaic acid analogues. This data provides a basis for understanding the potential efficacy of this compound.
| Compound/Analogue | Assay | Target/Cell Line | IC50 / Activity | Source |
| Tanzawaic Acid Derivative (Penicisteck acid F) | NF-κB Inhibition | LPS-induced in RAW 264.7 macrophages | Potent Inhibition | Natural |
| Steckwaic Acid G (Tanzawaic Acid Analogue) | NF-κB Inhibition | LPS-induced | 10.4 µM | Natural[2] |
| Known Tanzawaic Acid Analogue (Compound 10) | NF-κB Inhibition | LPS-induced | 18.6 µM | Natural[2] |
| Known Tanzawaic Acid Analogue (Compound 15) | NF-κB Inhibition | LPS-induced | 15.2 µM | Natural[2] |
| Tanzawaic Acid A | Nitric Oxide (NO) Production Inhibition | LPS-activated microglial BV-2 cells | 7.1 µM | Natural[3] |
| Tanzawaic Acid A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | 27.0 µM | Natural[3] |
| 2E,4Z-Tanzawaic Acid D | Nitric Oxide (NO) Production Inhibition | LPS-activated microglial BV-2 cells | 37.8 µM | Natural[3] |
| Tanzawaic Acid B | Nitric Oxide (NO) Production Inhibition | LPS-activated microglial BV-2 cells | 42.5 µM | Natural[3] |
| Tanzawaic Acid Q | iNOS and COX-2 Protein Expression Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant Inhibition | Natural[4] |
| Tanzawaic Acid K | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Moderate Inhibition at 100 µg/mL | Natural[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. NF-κB Luciferase Reporter Assay
-
Cell Line: RAW 264.7 macrophages.
-
Procedure:
-
Cells are seeded in 96-well plates and co-transfected with a NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control).
-
After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Tanzawaic acid derivative) for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.
-
The luciferase activity is measured using a dual-luciferase reporter assay system, and the relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Line: RAW 264.7 macrophages or BV-2 microglial cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.
-
An equal volume of the supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
The absorbance at 550 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
3. Western Blot Analysis for iNOS, COX-2, and IκBα
-
Cell Line: RAW 264.7 macrophages.
-
Procedure:
-
Cells are seeded and treated with the test compound and/or LPS as described in the previous assays.
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, IκBα, or β-actin (as a loading control) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Cytotoxicity Assay (MTT Assay)
-
Cell Line: RAW 264.7 macrophages.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance at 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Mandatory Visualization
Signaling Pathway of Tanzawaic Acid Derivatives in Inflammation
The following diagram illustrates the inhibitory effect of tanzawaic acid derivatives on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by Tanzawaic Acid Derivatives.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines the typical workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Tanzawaic Acid E: A Potential Drug Lead Under the Microscope
A Comparative Guide for Researchers in Drug Discovery
Tanzawaic acid E, a polyketide natural product isolated from Penicillium species, has emerged as a compound of interest in the ongoing search for novel therapeutic agents. Its unique chemical scaffold and diverse biological activities, including anti-inflammatory, antimicrobial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects, position it as a potential starting point for drug development. This guide provides a comprehensive comparison of this compound with established alternatives in key therapeutic areas, supported by available experimental data and detailed methodologies to aid researchers in its evaluation.
Comparative Analysis of Bioactivities
To objectively assess the potential of this compound, its biological activities are compared with those of well-established drugs and research compounds in the fields of anti-inflammatory, anti-osteoclastogenesis, and PTP1B inhibition.
Note on Data for this compound: Direct experimental data for this compound is limited in the currently available scientific literature. Therefore, for the purpose of this comparative analysis, data for its close structural analog, Tanzawaic acid A, is used as a surrogate for anti-inflammatory activity. It is crucial to note that these values are indicative and direct testing of this compound is necessary for a definitive assessment.
Table 1: Anti-inflammatory Activity
The anti-inflammatory potential of Tanzawaic acid derivatives is evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key mediator in the inflammatory process.
| Compound | Target/Assay | IC50 Value (µM) | Cell Line | Reference |
| Tanzawaic Acid A (surrogate for this compound) | NO Production Inhibition | 7.1 | RAW 264.7 | [1][2] |
| Ibuprofen | NO Production Inhibition | ~10-100 (literature values vary) | RAW 264.7 | [3] |
| Tanzawaic Acid B | NO Production Inhibition | 42.5 | RAW 264.7 | [1] |
Table 2: Osteoclastogenesis Inhibition
Osteoclasts are cells responsible for bone resorption, and their overactivity contributes to diseases like osteoporosis. The inhibition of Receptor Activator of Nuclear Factor κB Ligand (RANKL)-induced osteoclastogenesis is a key therapeutic strategy. While direct IC50 values for this compound are unavailable, studies have shown that its derivatives can suppress RANKL-induced osteoclast differentiation and inhibit the NF-κB signaling pathway, a crucial pathway in osteoclastogenesis.[4][5]
| Compound | Target/Assay | IC50 Value | Cell Line | Reference |
| Tanzawaic Acid Derivatives | NF-κB Inhibition | 10.4 - 18.6 µM | RAW 264.7 | [4][5] |
| Alendronate | Osteoclast Formation/Activity | Effective at 10⁻¹⁰ M | RAW 264.7-derived osteoclasts | [6] |
Table 3: PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.
| Compound | Target/Assay | IC50 Value (µM) | Reference |
| Tanzawaic Acid B | PTP1B Inhibition | 8.2 | [1] |
| Ursolic Acid (Positive Control) | PTP1B Inhibition | ~3.1 - 4.5 | [7] |
| Sodium Orthovanadate (Positive Control) | PTP1B Inhibition | ~19.3 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for validation.
Caption: LPS-induced pro-inflammatory signaling pathway and the putative inhibitory action of Tanzawaic acids.
References
- 1. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Proper Disposal Procedures for Tanzawaic Acid E: A Guide for Laboratory Professionals
I. Hazard Assessment and Handling
While specific toxicity data for Tanzawaic acid E is limited, the Tanzawaic acid class of compounds has been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1][2][3][4][5][6] Due to its carboxylic acid functional group, it is prudent to handle this compound as a potential skin and eye irritant.
Personal Protective Equipment (PPE) when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if aerosolization is possible.
II. Primary Disposal Method: Hazardous Waste Collection
The most secure and universally compliant method for the disposal of this compound is to treat it as hazardous chemical waste. This approach minimizes risks and ensures adherence to regulatory standards.
Step-by-Step Hazardous Waste Disposal Protocol:
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally preferred for acidic waste.[7]
-
-
Labeling:
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Associated hazards (e.g., "Irritant," "Organic Acid").
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
III. Secondary Disposal Option: In-Lab Neutralization (For Dilute Aqueous Solutions Only)
For very small quantities of dilute (less than 10%) aqueous solutions of this compound that are not contaminated with other hazardous materials (e.g., heavy metals, solvents), in-lab neutralization may be a possibility, subject to approval from your institution's EHS department .[8][9][10]
Experimental Protocol for Neutralization:
-
Work Area:
-
All neutralization procedures must be performed in a certified chemical fume hood.
-
Have an acid spill kit readily available.
-
-
Dilution:
-
If the solution is concentrated, it must first be diluted to below 10% by slowly adding the acid to a large volume of cold water. Never add water to acid.
-
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) solution, to the diluted acidic solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
-
Final pH Adjustment:
-
Continue adding the base until the pH of the solution is within the neutral range acceptable for drain disposal at your institution (typically between 6.0 and 8.0).[11]
-
-
Drain Disposal:
| Parameter | Guideline | Source(s) |
| Concentration for Neutralization | < 10% aqueous solution | [9][10] |
| Neutralizing Agent | Weak base (e.g., sodium bicarbonate) | [9][11] |
| Final pH for Drain Disposal | 6.0 - 8.0 (confirm with local regulations) | [11] |
| Water Flush Volume | 20 to 100-fold excess | [8][11] |
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Small Spills: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial acid spill kit.
-
Collection: Collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS department immediately.
V. Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Tanzawaic Acid Derivatives from a Marine-Derived Fungus Penicillium steckii 108YD142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. laballey.com [laballey.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
